ARS-2102
Beschreibung
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Eigenschaften
Molekularformel |
C28H31ClF2N6O2 |
|---|---|
Molekulargewicht |
557.0 g/mol |
IUPAC-Name |
1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H31ClF2N6O2/c1-6-22(39)36-11-16(3)37(12-15(36)2)27-18-10-19(29)23(24-20(30)8-7-9-21(24)38)25(31)26(18)32-28(33-27)35-13-17(14-35)34(4)5/h6-10,15-17,38H,1,11-14H2,2-5H3/t15-,16+/m1/s1 |
InChI-Schlüssel |
BRUZWIBJXKKLSL-CVEARBPZSA-N |
Isomerische SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)N5CC(C5)N(C)C |
Kanonische SMILES |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)N5CC(C5)N(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Covalent KRAS G12C Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature on the specific molecule ARS-2102 is currently limited to its chemical synthesis and development. To provide an in-depth analysis that fulfills the request for detailed mechanistic data, this guide will focus on the well-characterized and closely related covalent KRAS G12C inhibitor, ARS-1620 , as a representative example of this class of therapeutic agents. The principles and mechanisms described are understood to be broadly applicable to potent and selective covalent KRAS G12C inhibitors.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a novel, inducible pocket in the KRAS G12C mutant has enabled the development of a new class of covalent inhibitors that specifically target this mutation. This guide elucidates the mechanism of action of these inhibitors, with a focus on the pioneering molecule ARS-1620. It details the molecular interactions, the effect on downstream signaling pathways, and the experimental methodologies used to characterize this interaction.
The KRAS G12C Mutation: A Unique Therapeutic Target
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with and activates multiple downstream effector proteins, most notably in the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving cell proliferation, survival, and differentiation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive downstream signaling.
The key vulnerability of the KRAS G12C mutant lies in the introduction of a reactive cysteine residue. Covalent inhibitors are designed to form an irreversible bond with this specific cysteine, providing high potency and selectivity.
Core Mechanism of Action: Covalent Inhibition of GDP-Bound KRAS G12C
The primary mechanism of action for ARS-1620 and related compounds is the allele-specific, covalent targeting of the cysteine residue at position 12. This process locks the KRAS G12C protein in an inactive state, thereby inhibiting its oncogenic signaling.
Targeting the Inactive State
A crucial aspect of the mechanism for this class of inhibitors is their preferential binding to the inactive, GDP-bound conformation of KRAS G12C.[1][2] The binding occurs in a previously hidden pocket, termed the Switch-II pocket (S-IIP), which is only accessible in the GDP-bound state.[1]
The Covalent Bond Formation
ARS-1620 possesses an electrophilic acrylamide "warhead" that, once the molecule is non-covalently bound in the S-IIP, is positioned to react with the nucleophilic thiol group of the C12 residue. This forms a permanent, irreversible covalent bond.
Allosteric Inhibition of Nucleotide Exchange
By covalently binding to the S-IIP, ARS-1620 allosterically inhibits the subsequent steps required for KRAS activation. The inhibitor-bound KRAS G12C is trapped in its inactive GDP-bound state and is unable to engage with guanine nucleotide exchange factors (GEFs), such as SOS1, which are responsible for catalyzing the exchange of GDP for GTP.[2] This prevents the reloading of KRAS with GTP and, consequently, its reactivation.
The overall inhibitory mechanism can be visualized as a two-step process:
References
ARS-2102 and the Dawn of Covalent KRAS G12C Inhibition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative data and detailed experimental protocols for ARS-2102 are limited. This guide will focus on the well-characterized predecessor, ARS-1620, as a representative first-generation covalent inhibitor of KRAS G12C from the same developmental series. ARS-1620 serves as a foundational tool compound whose principles of action and experimental evaluation are directly relevant to understanding next-generation inhibitors like this compound.
Executive Summary
The discovery of small molecules capable of covalently targeting the KRAS G12C mutation represents a landmark achievement in oncology drug development, transforming a previously "undruggable" target into a tractable one. The ARS series of inhibitors, including ARS-1620 and the subsequent this compound, were pivotal in demonstrating the feasibility of this approach. These compounds selectively and irreversibly bind to the mutant cysteine at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state. This action effectively halts the downstream signaling cascades responsible for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the core principles of this class of inhibitors, using ARS-1620 as a primary exemplar due to the wealth of available preclinical data. It covers the mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways involved.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation, a single glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways.[1][2]
ARS covalent inhibitors are designed to exploit the unique chemical reactivity of the mutant cysteine residue. They specifically recognize and bind to a cryptic pocket, known as the Switch-II pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound form.[3] The inhibitor then forms an irreversible covalent bond with the thiol group of cysteine-12, effectively trapping the KRAS G12C protein in this inactive conformation and preventing its reactivation.[2][3] This irreversible binding leads to a sustained inhibition of KRAS G12C signaling.
Quantitative Data Presentation
The following tables summarize key quantitative data for ARS-1620, providing insights into its potency, selectivity, and in vivo activity.
Table 1: In Vitro Potency and Selectivity of ARS-1620
| Parameter | Cell Line | Value | Reference |
| pERK IC50 | H358 (KRAS G12C) | 120 nM | [4] |
| Cell Viability IC50 | NCI-H358 (KRAS G12C) | ~1.32 µM (average) | [2] |
| Cell Viability IC50 | MIA PaCa-2 (KRAS G12C) | 1 µM (used in combination studies) | [5] |
| Biochemical Reaction Rate (kobs/[I]) | KRAS G12C Protein | 1,100 ± 200 M⁻¹s⁻¹ | [6] |
Table 2: Pharmacokinetic Properties of ARS-1620 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | >60% | [4][6][7] |
| Plasma Stability | Sufficient for in vivo studies | [4] |
Table 3: In Vivo Efficacy of ARS-1620 in Xenograft Models
| Model | Dosing | Outcome | Reference |
| Subcutaneous Xenograft (KRAS G12C) | 200 mg/kg/day | Significant tumor regression | [6] |
| NSCLC Cell Line Xenografts (5 models) | Not specified | All models responded; 4/5 showed significant tumor growth suppression | [8] |
| NCI-H358 Xenograft | Not specified | Tumor Growth Inhibition (TGI) of 47% | [2][9] |
| Patient-Derived Xenografts (PDX) | Not specified | Potent and selective anti-tumor activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of covalent KRAS G12C inhibitors. Below are representative protocols for key experiments.
Biochemical KRAS G12C Modification Rate Assay
Objective: To determine the rate of covalent bond formation between the inhibitor and the KRAS G12C protein.
Methodology:
-
Protein Preparation: Purified, recombinant human KRAS G12C (amino acids 1-169) is pre-loaded with GDP.
-
Reaction Setup: The inhibitor (e.g., ARS-1620) is incubated with the GDP-bound KRAS G12C protein at a defined concentration in an appropriate assay buffer.
-
Time-Course Sampling: Aliquots of the reaction are taken at various time points.
-
Quenching: The reaction in each aliquot is stopped, typically by the addition of a quenching agent or by rapid dilution.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the extent of covalent modification of the KRAS G12C protein over time.
-
Data Analysis: The rate of adduct formation (kobs) is determined at different inhibitor concentrations, and the second-order rate constant (kobs/[I]) is calculated.[6]
Cellular pERK Inhibition Assay
Objective: To assess the inhibitor's ability to block KRAS G12C downstream signaling in a cellular context.
Methodology:
-
Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using Western blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 value, representing the concentration of inhibitor required to reduce pERK levels by 50%, is determined by fitting the data to a dose-response curve.[4][6]
Cell Viability Assay
Objective: To measure the effect of the inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: KRAS G12C mutant and wild-type KRAS cancer cell lines are seeded in 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the inhibitor or vehicle control.
-
Incubation: The cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
-
Data Analysis: The viability data is normalized to the vehicle-treated control, and the IC50 value is calculated from the resulting dose-response curve.[2]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with a suspension of KRAS G12C mutant human cancer cells (e.g., NCI-H358).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., ARS-1620) is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). The health of the animals is also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.[6][8][9]
Mandatory Visualizations
Signaling Pathway
Caption: KRAS G12C signaling pathway and mechanism of ARS inhibitor action.
Experimental Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Logical Relationship
Caption: Developmental logic of ARS series KRAS G12C inhibitors.
Conclusion
The development of the ARS series of covalent inhibitors, including ARS-1620 and this compound, marked a pivotal turning point in the pursuit of therapies for KRAS-mutant cancers. By providing the initial in vivo proof-of-concept, these molecules demonstrated that direct and selective targeting of KRAS G12C is a viable therapeutic strategy. The data and methodologies associated with ARS-1620 have laid a critical foundation for the design and evaluation of subsequent, more potent clinical candidates that have now reached patients. This technical guide serves as a resource for understanding the fundamental principles and experimental approaches that continue to drive the field of covalent KRAS G12C inhibition forward.
References
- 1. Ras-Raf-MAPK-ERK | DC Chemicals [dcchemicals.com]
- 2. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdlinx.com [mdlinx.com]
- 9. researchgate.net [researchgate.net]
The KRAS G12C Mutation: A Deep Dive into its Signaling Pathway and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
The discovery of a glycine-to-cysteine substitution at codon 12 (G12C) in the KRAS oncogene has marked a pivotal moment in cancer research, transforming a protein once considered "undruggable" into a viable therapeutic target. This technical guide provides an in-depth exploration of the KRAS G12C signaling pathway, offering a comprehensive resource on its molecular mechanics, methods for its study, and the quantitative impact of targeted inhibitors.
The Core Signaling Axis: From Activation to Oncogenesis
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), like Neurofibromin 1 (NF1), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[2][3]
The G12C mutation critically impairs the ability of GAPs to stimulate GTP hydrolysis.[4][5] This impairment traps KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives cell proliferation, survival, and differentiation.[1]
Once activated, KRAS G12C engages multiple downstream effector pathways. The two most well-characterized are:
-
The RAF-MEK-ERK (MAPK) Pathway: Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade that proceeds through MEK1/2 and subsequently ERK1/2. Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation.[2][6][7] Overactivation of the MAPK pathway is a key feature of KRAS-mutated cancers.[8]
-
The PI3K-AKT-mTOR Pathway: KRAS-GTP can also bind to and activate the catalytic subunit of Phosphoinositide 3-kinase (PI3K). This leads to the activation of AKT and mTOR, which are central regulators of cell growth, metabolism, and apoptosis.[2] While KRAS can activate PI3K, studies in non-small cell lung cancer (NSCLC) models suggest that the PI3K pathway is not solely controlled by mutant KRAS.[9]
// Upstream to KRAS RTK -> SOS1 [label="Activates", color="#34A853"]; SOS1 -> KRAS_GDP [label="GDP -> GTP", color="#34A853"]; KRAS_GTP -> NF1 [style=dotted, color="#5F6368"]; NF1 -> KRAS_GTP [label="GTP Hydrolysis\n(Impaired)", dir=back, color="#EA4335"];
// KRAS Cycle KRAS_GDP -> KRAS_GTP [label="Activation", color="#34A853"]; KRAS_GTP -> KRAS_GDP [label="Inactivation", color="#EA4335", style=dashed];
// Downstream Pathways KRAS_GTP -> RAF [color="#202124"]; KRAS_GTP -> PI3K [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"]; ERK -> Proliferation [color="#202124"]; mTOR -> Proliferation [color="#202124"]; }
Caption: The KRAS G12C signaling cascade.
Quantitative Analysis of KRAS G12C Inhibitors
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a major therapeutic breakthrough. These inhibitors, such as sotorasib and adagrasib, bind to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation and preventing downstream signaling. The efficacy of these inhibitors can be quantified through various parameters, including their half-maximal inhibitory concentration (IC50) in cellular assays and their binding affinity (Kd).
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | NSCLC | ~0.006 | [5] |
| Sotorasib | MIA PaCa-2 | Pancreatic | ~0.009 | [5] |
| Sotorasib | NCI-H23 | NSCLC | 0.6904 | [5] |
| Adagrasib | SW1573 | NSCLC | Varies | [10] |
| Adagrasib | H23 | NSCLC | Varies | [10] |
| Inhibitor | Parameter | Value | Method | Reference |
| ARS-853 | Kd | 36.0 ± 0.7 µM | Stopped-flow spectroscopy | [11] |
Key Experimental Protocols
Studying the KRAS G12C signaling pathway and the effects of its inhibitors requires robust experimental techniques. Below are detailed protocols for two fundamental assays.
Protocol: Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to determine the level of pathway activation.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate KRAS G12C cells and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[12]
Protocol: KRAS Activation (GTP-Bound RAS Pull-Down) Assay
This assay specifically isolates the active, GTP-bound form of KRAS, allowing for its quantification.
Materials:
-
Cell lysates from treated and untreated cells
-
Raf1-RBD (RAS Binding Domain) agarose beads
-
Assay/Lysis Buffer (e.g., Mg2+ Lysis/Wash Buffer)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Spin columns
-
Primary antibody: anti-KRAS
-
Western blot reagents (as described above)
Methodology:
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a lysis buffer that preserves GTP binding.
-
Control Preparation (Optional): To validate the assay, treat a portion of the lysate with GTPγS to load KRAS with the non-hydrolyzable GTP analog (positive control) and another portion with GDP (negative control).[13]
-
Affinity Precipitation (Pull-Down):
-
Normalize the protein concentration of all lysate samples.
-
Add Raf1-RBD agarose beads to each lysate. The RBD of Raf1 specifically binds to GTP-bound RAS.[6]
-
Incubate the mixture at 4°C for 1 hour with gentle agitation.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with Assay/Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Detection:
-
After the final wash, resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Analyze the eluted samples by Western blot using an anti-KRAS antibody to detect the amount of active, pulled-down KRAS.
-
// Workflow Path Cell_Culture -> Inhibitor_Prep [style=invis]; Inhibitor_Prep -> Treatment [color="#4285F4"]; Treatment -> Viability [color="#EA4335"]; Treatment -> Western [color="#EA4335"]; Treatment -> Pulldown [color="#EA4335"]; Viability -> IC50 [color="#34A853"]; Western -> Signaling_Inhibition [color="#34A853"]; Pulldown -> KRAS_Activity [color="#34A853"]; }
Caption: A typical workflow for evaluating KRAS G12C inhibitors.
Mechanisms of Resistance and Future Directions
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Resistance mechanisms can include:
-
Reactivation of the MAPK Pathway: Adaptive feedback mechanisms can reactivate the MAPK pathway, often through increased signaling from receptor tyrosine kinases (RTKs) that activate wild-type RAS isoforms or enhance the cycling of KRAS G12C to its drug-insensitive GTP-bound state.[14][15]
-
Bypass Signaling: Cancer cells can develop dependence on parallel signaling pathways, such as the PI3K-AKT-mTOR axis, to circumvent the blockade of KRAS signaling.[9]
-
Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that prevent inhibitor binding or further enhance KRAS activation.
Future strategies to overcome resistance will likely involve combination therapies. Clinical trials are underway to evaluate KRAS G12C inhibitors in combination with inhibitors of SHP2, MEK, EGFR, and mTOR, as well as with immunotherapy agents.[3] A deeper understanding of the complex signaling network downstream of KRAS G12C will be crucial for developing rational and effective combination strategies to provide durable clinical benefits for patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abcam.com [abcam.com]
- 7. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
The Oncogenic Role of KRAS G12C in Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling and promoting tumorigenesis. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the absence of other apparent small-molecule binding sites. However, the discovery of a switch-II pocket, exposed in the inactive GDP-bound state of the KRAS G12C mutant, has enabled the development of a new class of covalent inhibitors, heralding a new era in precision oncology.
This technical guide provides an in-depth overview of the role of KRAS G12C in tumorigenesis, including its mechanism of action, downstream signaling cascades, and the therapeutic implications of its inhibition. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
The KRAS G12C Mutation and Its Mechanism of Action
Under normal physiological conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.
The G12C mutation impairs the ability of GAPs to bind to KRAS, significantly reducing its intrinsic and GAP-stimulated GTPase activity. This leads to an accumulation of the active, GTP-bound form of KRAS, resulting in constitutive activation of downstream signaling pathways. This constant "on" state drives uncontrolled cellular proliferation and survival, key hallmarks of cancer.[1]
Downstream Signaling Pathways of KRAS G12C
The constitutively active KRAS G12C protein triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.
MAPK/ERK Pathway
The best-characterized downstream effector of RAS is the RAF-MEK-ERK (MAPK) pathway. GTP-bound KRAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and differentiation. Studies have shown that KRAS G12C preferentially activates the MAPK pathway.[2][3]
PI3K/AKT/mTOR Pathway
KRAS G12C can also activate the PI3K/AKT/mTOR pathway. Activated KRAS binds to and activates the p110 catalytic subunit of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT has a wide range of downstream targets that promote cell survival, growth, and proliferation, and inhibit apoptosis. While the MAPK pathway is the predominant signaling route for KRAS G12C, the PI3K/AKT pathway also plays a significant, albeit sometimes lesser, role.[2][4]
Prevalence of KRAS G12C in Human Cancers
The KRAS G12C mutation is found in a significant proportion of several cancer types, with a particularly high prevalence in non-small cell lung cancer (NSCLC). The frequency of this mutation varies by cancer type and even by ethnicity.[5][6][7]
| Cancer Type | Prevalence of KRAS G12C |
| Non-Small Cell Lung Cancer (NSCLC) | ~13-14%[5][8] |
| Colorectal Cancer (CRC) | ~3-4%[5][8] |
| Pancreatic Cancer | ~1-2%[6] |
| Appendiceal Cancer | ~3-4%[5][6] |
| Small Bowel Cancer | ~1.4-3.1%[5][6] |
| Cancer of Unknown Primary | ~1.6-3.5%[5][6] |
Clinical Significance and Therapeutic Targeting of KRAS G12C
The presence of a KRAS G12C mutation is often associated with a poor prognosis and resistance to standard therapies in several cancer types.[8] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a landmark achievement in oncology. Two such inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), have received regulatory approval for the treatment of KRAS G12C-mutated NSCLC.
Clinical Efficacy of KRAS G12C Inhibitors
Clinical trials of sotorasib and adagrasib have demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in NSCLC.
| Drug | Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK100 (Phase 2) | NSCLC | 37.1% | 6.8 months | 12.5 months[8] |
| CodeBreaK100 (Phase 1/2) | Colorectal Cancer | 9.7% | 4.0 months | 10.0 months | |
| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 42.9% | 6.5 months | 12.6 months |
| KRYSTAL-1 (Phase 1/2) | Colorectal Cancer | 22% | 5.6 months | 19.8 months[8] | |
| KRYSTAL-1 (Phase 2) | Other Solid Tumors | 35.1% | 7.4 months | 16.8 months[9] |
Experimental Protocols for Studying KRAS G12C
GTPase Activity Assay
This assay measures the intrinsic and GAP-stimulated GTP hydrolysis rate of KRAS G12C to assess the impact of the mutation and the effect of potential inhibitors.
Methodology:
A common method is a luminescence-based assay, such as the GTPase-Glo™ Assay.
-
Reagents: Recombinant KRAS G12C protein, GTPase/GAP buffer, GTP, a GTPase-Glo™ Reagent to detect remaining GTP, and a detection reagent.
-
Procedure:
-
Incubate recombinant KRAS G12C protein with GTP in the presence or absence of a GAP protein.
-
To test inhibitors, pre-incubate the protein with the compound before adding GTP.
-
After the reaction, add the GTPase-Glo™ Reagent, which converts the remaining GTP to ATP.
-
Add the detection reagent to generate a luminescent signal proportional to the ATP concentration.
-
A lower luminescent signal indicates higher GTPase activity.[1]
-
Analysis of Downstream Signaling by Western Blot
This technique is used to measure the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways to determine the effect of KRAS G12C and its inhibitors on downstream signaling.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2). Treat the cells with a KRAS G12C inhibitor at various concentrations and time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]
-
Cellular Transformation Assay (Soft Agar Assay)
This assay assesses the oncogenic potential of KRAS G12C by measuring the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
Methodology:
-
Cell Preparation: Use a suitable cell line (e.g., NIH 3T3 fibroblasts) and transfect them to express either wild-type KRAS or KRAS G12C.
-
Assay Setup:
-
Prepare a base layer of agar in a culture dish.
-
Resuspend the cells in a top layer of soft agar and pour it over the base layer.
-
To test inhibitors, include the compound in the top agar layer.
-
-
Incubation: Incubate the plates for several weeks to allow for colony formation.
-
Colony Staining and Quantification:
-
Stain the colonies with a dye such as crystal violet.
-
Count the number and measure the size of the colonies to quantify anchorage-independent growth.
-
Mechanisms of Resistance to KRAS G12C Inhibitors
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as on-target (alterations in KRAS itself) or off-target (activation of bypass signaling pathways).
-
On-Target Resistance: Secondary mutations in the KRAS gene can prevent the inhibitor from binding to the G12C mutant protein.
-
Off-Target Resistance:
-
Bypass Signaling: Activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or FGFR can reactivate the MAPK or PI3K pathways, bypassing the need for KRAS signaling.[12]
-
Upstream Reactivation: Increased activity of upstream activators of RAS, such as SOS1, can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS).[12]
-
Histological Transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma, which can be associated with resistance.
-
Future Directions
The development of KRAS G12C inhibitors has transformed the treatment landscape for a subset of patients with cancer. Future research is focused on several key areas:
-
Combination Therapies: Combining KRAS G12C inhibitors with inhibitors of other key signaling molecules (e.g., EGFR inhibitors, MEK inhibitors, SHP2 inhibitors) to overcome or prevent resistance.
-
Targeting Other KRAS Mutants: Developing inhibitors for other common KRAS mutations, such as G12D and G12V, which remain significant unmet medical needs.
-
Novel Therapeutic Modalities: Exploring alternative approaches to target KRAS, such as PROTACs (proteolysis-targeting chimeras) that induce the degradation of the KRAS protein.
-
Understanding the Tumor Microenvironment: Investigating the interplay between KRAS G12C signaling and the tumor microenvironment to develop novel immunotherapeutic strategies.
Conclusion
The KRAS G12C mutation is a key driver of tumorigenesis in a significant proportion of human cancers. The development of specific inhibitors against this mutant has been a major breakthrough in precision oncology. A thorough understanding of the molecular mechanisms of KRAS G12C, its downstream signaling pathways, and the mechanisms of resistance to targeted therapies is crucial for the continued development of more effective treatments for patients with KRAS G12C-driven cancers. This technical guide provides a comprehensive overview to aid researchers and clinicians in this endeavor.
References
- 1. First molecules to reactivate RASG12V GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p.G12C KRAS mutation prevalence in non-small cell lung cancer: Contribution from interregional variability and population substructures among Hispanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Prevalence of KRAS G12C Somatic Mutations by Cancer Type, Race, and Sex - The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of ARS-2102 and KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of covalent inhibitors targeting the mutant cysteine at position 12 has marked a significant breakthrough. This technical guide provides an in-depth overview of the structural biology of the interaction between the KRAS G12C protein and ARS-2102, a first-generation covalent inhibitor. While specific quantitative binding and structural data for this compound are not publicly available, this guide leverages data from closely related ARS compounds to illustrate the mechanism of action and experimental methodologies. We will delve into the structural basis of inhibition, the kinetics of covalent modification, and the experimental protocols utilized to characterize these interactions. This document aims to serve as a comprehensive resource for researchers in the field of targeted cancer therapy and drug development.
Introduction: The Challenge of Targeting KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumorigenesis.[1] The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer.[1]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[1] The discovery of a cryptic "Switch-II" pocket, accessible in the inactive, GDP-bound state of the KRAS G12C mutant, opened a new avenue for therapeutic intervention.[2] This pocket, adjacent to the mutant cysteine, allows for the design of covalent inhibitors that can irreversibly bind to and trap the protein in an inactive conformation, thereby blocking downstream signaling.[2]
This compound is a first-generation covalent inhibitor developed to target KRAS G12C. Its synthesis has been described, highlighting its role in the evolution of KRAS G12C-targeted therapies.[2] This guide will explore the structural and mechanistic details of how inhibitors like this compound interact with their target.
The KRAS Signaling Pathway and Mechanism of Inhibition
KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state. In its active state, it engages with downstream effector proteins such as RAF kinases and PI3K, initiating signaling cascades that promote cell growth and survival.[3] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form.
Covalent inhibitors of KRAS G12C, such as the ARS family of compounds, exploit the nucleophilic nature of the cysteine at position 12. These inhibitors are designed to bind non-covalently to the Switch-II pocket of GDP-bound KRAS G12C. This initial binding event positions a reactive electrophilic group, typically an acrylamide, in close proximity to the Cys12 residue, facilitating the formation of an irreversible covalent bond.[2] This covalent modification locks KRAS G12C in its inactive state, preventing nucleotide exchange and subsequent activation.[2]
Quantitative Analysis of Inhibitor Binding and Kinetics
The efficacy of a covalent inhibitor is determined by both its initial non-covalent binding affinity (Ki) and the rate of the subsequent covalent bond formation (kinact). The overall efficiency of the inhibitor is often expressed as the ratio kinact/Ki. While specific data for this compound is not publicly available, the following table summarizes representative kinetic parameters for the related and well-characterized KRAS G12C inhibitor, ARS-853. These values were determined using techniques such as stopped-flow fluorescence spectroscopy and mass spectrometry.
| Compound | Kd (μM) | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Method | Reference |
| ARS-853 | 36.0 ± 0.7 | ~140-200 | - | 250 - 510 | Stopped-flow fluorescence, MS | [1][4] |
Note: Data for ARS-853 is presented as a representative example of the ARS inhibitor class. Kd and Ki values can be influenced by experimental conditions such as buffer components.
Structural Insights into the this compound-KRAS G12C Interaction
The structural basis for the interaction of covalent inhibitors with KRAS G12C has been elucidated through X-ray crystallography of related compounds. Although a specific PDB (Protein Data Bank) ID for an this compound-KRAS G12C complex is not available, the general binding mode of ARS compounds is well understood. These inhibitors occupy the Switch-II pocket, a shallow groove on the protein surface. The binding is characterized by a series of hydrophobic and hydrogen-bonding interactions with residues lining this pocket, which helps to orient the reactive acrylamide moiety towards Cys12 for covalent modification.
Experimental Protocols
The characterization of covalent inhibitors like this compound involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Protein Expression and Purification of KRAS G12C
A common method for obtaining high-purity KRAS G12C for structural and biochemical studies is through recombinant expression in E. coli.
Protocol:
-
Expression: The human KRAS G12C (residues 1-169) gene is cloned into an expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., Hexa-histidine tag) and a protease cleavage site (e.g., TEV). The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown overnight at a lower temperature (e.g., 18°C).
-
Purification: Cells are harvested, resuspended in lysis buffer, and lysed. The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The affinity tag is cleaved by incubation with a specific protease. The protein solution is then subjected to ion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure, monomeric KRAS G12C. The protein is loaded with GDP throughout the purification process.
X-Ray Crystallography of KRAS G12C in Complex with an Inhibitor
Determining the high-resolution structure of the inhibitor-protein complex is crucial for understanding the binding mode and for structure-based drug design.
Protocol:
-
Complex Formation: Purified, GDP-loaded KRAS G12C is incubated with a molar excess of the covalent inhibitor (dissolved in a suitable solvent like DMSO) to ensure complete covalent modification. The extent of modification can be confirmed by mass spectrometry.
-
Crystallization: The protein-inhibitor complex is concentrated to 10-20 mg/mL. Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method with various commercially available or in-house prepared crystallization screens at a constant temperature (e.g., 20°C).
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then refined and validated.
Kinetic Analysis of Covalent Inhibition
The kinetic parameters of covalent inhibitors are typically determined using methods that can monitor the reaction over time.
Protocol using Mass Spectrometry:
-
A solution of purified KRAS G12C-GDP is prepared in a suitable buffer.
-
The reaction is initiated by adding the covalent inhibitor at various concentrations.
-
Aliquots are taken at different time points and the reaction is quenched (e.g., by adding formic acid).
-
The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of unmodified to modified protein.
-
The observed rate constants (kobs) are determined by fitting the data to a single exponential decay equation.
-
The Ki and kinact values are then determined by plotting kobs against the inhibitor concentration and fitting the data to the appropriate kinetic model.
Logical Relationship of Covalent Inhibition
The mechanism of covalent inhibition of KRAS G12C by compounds like this compound follows a specific logical sequence of events.
Conclusion and Future Directions
This compound and other first-generation covalent inhibitors have paved the way for the successful targeting of the once-elusive KRAS G12C oncoprotein. The structural and mechanistic understanding of how these compounds bind and inhibit their target has been instrumental in the development of clinically approved drugs. While specific structural and quantitative data for this compound remain limited in the public domain, the principles of its interaction with KRAS G12C can be inferred from related, well-characterized molecules.
Future research will likely focus on developing next-generation inhibitors that can overcome mechanisms of resistance, target other KRAS mutations, and potentially bind to the active, GTP-bound state of the protein. The detailed experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers and drug developers working to advance the field of KRAS-targeted therapies.
References
ARS-2102 and the Covalent Inhibition of KRAS G12C: A Technical Guide to Downstream Effector Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Targeting KRAS and the Advent of Covalent Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined pockets for small molecule binding. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), presented a unique opportunity. The cysteine residue introduced by this mutation provides a handle for covalent inhibitors.
ARS-2102 is a potent, covalent inhibitor of KRAS G12C.[1] While specific preclinical data for this compound is not extensively available in the public domain, it belongs to a series of inhibitors developed by Wellspring Biosciences, including the well-characterized predecessor ARS-1620 and the clinical candidate ARS-3248 (JNJ-74699157).[2][3][4] This guide will detail the mechanism of action and downstream effects of this class of inhibitors, using data from the closely related and extensively documented ARS-1620 as a representative example.
Mechanism of Action: Covalent Targeting of the Inactive State
This compound and its analogues function by irreversibly binding to the mutant cysteine-12 residue of KRAS G12C.[2] A key feature of this mechanism is that the inhibitors specifically target the inactive, GDP-bound conformation of KRAS G12C.[2][5] This covalent modification locks the oncoprotein in an inactive state, preventing it from engaging with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP, leading to its activation.[5] By trapping KRAS G12C in this inactive state, its ability to interact with and activate downstream effector proteins is abolished.
Downstream Effector Pathways
The constitutive activation of KRAS G12C drives tumor growth and survival primarily through two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[5][6]
-
MAPK Pathway: The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Activated KRAS-GTP recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression, promoting cell cycle progression.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is central to cell growth, survival, and metabolism. Activated KRAS-GTP can also bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.
By locking KRAS G12C in an inactive state, this compound and its analogues effectively shut down signaling through both of these critical oncogenic pathways.
Quantitative Data
The following tables summarize representative quantitative data for the ARS series of KRAS G12C inhibitors, primarily focusing on ARS-1620, a well-documented analogue of this compound.
Table 1: In Vitro Efficacy of ARS-1620 in KRAS G12C Mutant Cell Lines (Data is representative and compiled from preclinical studies of ARS-1620)
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability |
| H358 | Non-Small Cell Lung Cancer | ~0.4 |
| H2122 | Non-Small Cell Lung Cancer | ~1.0 |
| MIA PaCa-2 | Pancreatic Cancer | ~1.0 |
Table 2: In Vivo Efficacy of ARS-1620 in Xenograft Models (Data is representative and compiled from preclinical studies of ARS-1620)
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| H358 | Non-Small Cell Lung Cancer | 200 mg/kg | >70% |
| MIA PaCa-2 | Pancreatic Cancer | 200 mg/kg | Significant regression |
Table 3: Effect of ARS-1620 on Downstream Signaling Markers (Data is representative and compiled from preclinical studies of ARS-1620)
| Cell Line | Treatment | Change in p-ERK Levels | Change in p-AKT Levels |
| H358 | ARS-1620 (1 µM) | Significant decrease | Significant decrease |
| H2122 | ARS-1620 (1 µM) | Significant decrease | Moderate decrease |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the downstream effects of KRAS G12C inhibitors like this compound.
Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., H358) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.01 nM to 10 µM).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
This protocol details the method for assessing the phosphorylation status of key downstream effector proteins like ERK and AKT.
Methodology:
-
Cell Treatment: Cells are plated and grown to 70-80% confluency, then treated with this compound at a specified concentration (e.g., 1 µM) for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated and total forms of ERK and AKT.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines a typical mouse xenograft study to evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Human cancer cells with the KRAS G12C mutation (e.g., 5 x 10^6 H358 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[7][8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Dosing: this compound is administered orally once daily at a predetermined dose (e.g., 200 mg/kg).
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., pharmacodynamic analysis of p-ERK levels).
Conclusion and Future Directions
This compound is part of a promising class of covalent inhibitors that effectively target the previously intractable KRAS G12C oncoprotein. By locking KRAS G12C in an inactive state, these compounds potently inhibit downstream signaling through the MAPK and PI3K/AKT pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells harboring this mutation. The progression of this inhibitor series, culminating in the clinical evaluation of ARS-3248 (JNJ-74699157), underscores the therapeutic potential of this approach.[3][4] Future research will likely focus on overcoming mechanisms of resistance and exploring combination therapies to enhance the durability of response to these targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a KRASG12C Inhibitor: An In-Depth Technical Guide to the Discovery and Development of ARS-2102
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ARS-2102, a potent and selective covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers. This document details the synthetic chemistry, mechanism of action, and the biological context of this class of inhibitors, offering valuable insights for researchers in oncology and drug development.
Discovery and Synthesis
The development of this compound represents a significant advancement in the challenging field of targeting KRAS mutations, long considered "undruggable." The synthetic strategy for this compound involves a multi-step process highlighted by the construction of a sterically hindered biaryl scaffold. This key structural feature is crucial for the molecule's specific interaction with the KRASG12C protein.
A critical step in the synthesis of this compound is the chiral resolution, achieved through diastereomeric recrystallization. This process allows for the isolation of the desired atropisomer, which possesses the specific three-dimensional arrangement necessary for potent and selective inhibition.
Experimental Protocol: Synthesis and Chiral Resolution of this compound
While the full, detailed synthesis protocol is proprietary, the key published steps involve:
-
Biaryl Scaffold Construction: The synthesis commences with the formation of the tetra-substituted biaryl core through a Suzuki cross-coupling reaction.
-
Functional Group Installation: Subsequent steps involve the strategic installation of functional groups necessary for covalent modification of the target cysteine residue and for optimal binding affinity. This includes the introduction of an acrylamide "warhead."
-
Diastereomeric Recrystallization for Chiral Resolution: To isolate the active atropisomer, a chiral auxiliary is introduced to form diastereomers. These diastereomers, having different physical properties, are then separated by fractional crystallization. The chiral auxiliary is subsequently removed to yield the enantiomerically pure this compound.
Mechanism of Action and Signaling Pathways
This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRASG12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By trapping KRASG12C in this conformation, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation.
The inhibition of KRASG12C by this compound leads to the downregulation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. The primary pathway affected is the MAPK/ERK pathway.
Biological Activity and Preclinical Data
While specific quantitative biological data for this compound is not extensively available in the public domain, the "ARS" series of KRASG12C inhibitors, to which this compound belongs, has been characterized. For context, closely related compounds like ARS-1620 have demonstrated potent and selective inhibition of KRASG12C.
It is important to note that the following data pertains to the broader class of ARS inhibitors and may not be directly representative of this compound.
| Parameter | Value (for related ARS inhibitors) |
| Biochemical IC50 | Low nanomolar range |
| Cellular Potency | Inhibition of pERK in low nanomolar range |
| Selectivity | High selectivity for KRASG12C over wild-type KRAS |
Experimental Protocols: Biological Assays
The biological activity of KRASG12C inhibitors like those in the ARS series is typically evaluated using a suite of biochemical and cellular assays.
3.1.1. Biochemical Assays
-
GTP-BODIPY Displacement Assay: To determine the binding affinity of the inhibitor to KRASG12C, a fluorescently labeled GTP analog (GTP-BODIPY) is used. The displacement of this probe by the inhibitor is measured by a change in fluorescence polarization.
-
Mass Spectrometry-Based Covalent Modification Assay: To confirm covalent binding, purified KRASG12C protein is incubated with the inhibitor. The protein is then analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor to the cysteine residue.
3.1.2. Cellular Assays
-
pERK Western Blotting: KRASG12C mutant cancer cell lines (e.g., NCI-H358) are treated with the inhibitor at various concentrations. Cell lysates are then analyzed by Western blotting using an antibody specific for the phosphorylated (active) form of ERK (pERK). A decrease in the pERK signal indicates inhibition of the KRAS signaling pathway.
-
Cell Viability/Proliferation Assays: The effect of the inhibitor on cancer cell growth is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are treated with the inhibitor for a period of time (e.g., 72 hours), and cell viability is measured as a function of ATP content.
Conclusion and Future Directions
This compound is a promising covalent inhibitor of KRASG12C, representing a significant achievement in medicinal chemistry and oncology drug discovery. The development of this and related molecules has paved the way for clinically approved drugs that have changed the treatment landscape for KRASG12C-mutant cancers.
Future research in this area will likely focus on:
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to KRASG12C inhibitors and developing combination therapies to overcome them.
-
Targeting Other KRAS Mutants: Applying the principles learned from the development of G12C inhibitors to target other prevalent KRAS mutations (e.g., G12D, G12V).
-
Exploring Novel Binding Pockets: Identifying and targeting other allosteric sites on the KRAS protein to develop new classes of inhibitors.
The journey of this compound and its chemical relatives from a challenging synthetic concept to a validated therapeutic strategy underscores the power of innovation in addressing long-standing challenges in cancer therapy.
The Kinetics of Covalent Inhibition: A Technical Guide to ARS-2102 and the KRAS G12C Target
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding kinetics of covalent inhibitors targeting the KRAS G12C mutation, with a focus on ARS-2102. While specific quantitative kinetic data for this compound are not extensively available in public literature, this document provides a comprehensive overview of the principles of its interaction with KRAS G12C. This is achieved by examining data from closely related and well-characterized covalent inhibitors of the same class, namely ARS-853 and ARS-1620.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, is a critical target in cancer therapy. The development of covalent inhibitors that specifically target the cysteine residue at position 12 has marked a significant breakthrough in treating KRAS G12C-driven cancers.[1] this compound is a potent, atropisomeric covalent inhibitor of KRAS G12C developed for cancer research. Atropisomers are stereoisomers that result from hindered rotation around a single bond, a feature that can influence binding affinity and efficacy.
The Mechanism of Covalent Inhibition of KRAS G12C
Covalent inhibitors of KRAS G12C, including those in the ARS series, operate through a two-step mechanism.[2] First, the inhibitor non-covalently and reversibly binds to a pocket on the KRAS G12C protein, known as the Switch II pocket, which is accessible in the inactive, GDP-bound state.[3] This initial binding is characterized by an inhibition constant (Ki). Following this, a covalent, effectively irreversible bond is formed between an electrophilic "warhead" on the inhibitor (commonly an acrylamide group) and the nucleophilic thiol group of the cysteine-12 residue unique to this mutant.[4] This second step is defined by the rate of inactivation (kinact). The overall efficiency of the covalent inhibitor is often expressed as the ratio kinact/Ki.[5]
Binding Kinetics of Representative ARS-Series Inhibitors
| Compound | kinact/Ki (M-1s-1) | Cellular IC50 (H358 cells) | Assay Method |
| ARS-853 | 76 | 1.6 µM (at 6 hours) | Mass Spectrometry-based biochemical assay |
| ARS-1620 | 1,100 ± 200 | Not specified in the same context | Mass Spectrometry-based biochemical assay |
This data is compiled from published studies on ARS-853 and ARS-1620 and is intended to be representative of the ARS class of inhibitors.[4][5]
Experimental Protocols
The determination of binding kinetics for covalent inhibitors like this compound requires specialized assays capable of measuring both the initial non-covalent binding and the subsequent covalent modification.
Mass Spectrometry-Based Adduct Formation Assay
This method directly measures the formation of the covalent adduct between the inhibitor and KRAS G12C over time.
-
Objective: To determine the second-order rate constant (kinact/Ki).
-
Procedure:
-
A solution of purified KRAS G12C protein (typically 2-10 µM) is prepared in an appropriate assay buffer.[1]
-
The inhibitor is added at various concentrations.[5]
-
The reactions are incubated at a controlled temperature (e.g., room temperature or 37°C).[1]
-
At various time points, aliquots are taken and the reaction is quenched.
-
The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the fraction of KRAS G12C that has formed a covalent adduct with the inhibitor.[5]
-
-
Data Analysis: The observed rate of adduct formation (kobs) at each inhibitor concentration is plotted against the inhibitor concentration. For covalent inhibitors where Ki is much larger than the inhibitor concentration, the slope of this line provides the kinact/Ki value.[5]
Stopped-Flow Fluorescence Spectroscopy
This biophysical technique is used to measure rapid binding events and can distinguish between the initial non-covalent binding and the covalent inactivation step.[6]
-
Objective: To determine Ki and kinact independently.
-
Procedure:
-
Data Analysis: The fluorescence traces for covalent inhibitors are often biphasic. The first, rapid phase corresponds to the non-covalent binding (related to Ki), and the second, slower phase represents the covalent bond formation (kinact). The observed rate constant (kobs) for the second phase at each inhibitor concentration is fitted to the equation: kobs = kinact * [I] / (Ki + [I]), where [I] is the inhibitor concentration, to determine kinact and Ki.[6]
Cellular Assay for Inhibition of p-ERK (Phospho-ERK)
This assay measures the functional consequence of KRAS G12C inhibition by quantifying the phosphorylation of a key downstream effector, ERK.[6]
-
Objective: To determine the IC50 value of an inhibitor in a cellular context.
-
Procedure:
-
A KRAS G12C mutant cell line (e.g., NCI-H358) is cultured.[6]
-
Cells are treated with a range of inhibitor concentrations for a defined period.[6]
-
Cells are lysed, and protein concentration is quantified.[6]
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured by Western blot or a similar immunoassay.[6]
-
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal. The normalized values are plotted against the inhibitor concentration to determine the IC50 value.[6]
Visualizing Key Processes
To better understand the context and methodologies described, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition by this compound.
Caption: Workflow for determining covalent inhibitor binding kinetics using mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
ARS-2102 and the KRAS GDP/GTP Cycle: A Technical Guide to Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in intracellular signaling, governing fundamental cellular processes such as proliferation, differentiation, and survival.[1] It is one of the most frequently mutated oncogenes in human cancers, with mutations leading to the protein being locked in a constitutively active state, driving uncontrolled cell growth.[2][3] The KRAS G12C mutation, a substitution of glycine for cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4][5]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the lack of apparent allosteric binding sites.[6] However, the discovery of a transient, druggable pocket in the switch-II region of the inactive, GDP-bound form of KRAS G12C has led to a breakthrough in targeted therapy.[4] ARS-2102 is a potent, covalent inhibitor that specifically targets the KRAS G12C mutant.[7][8] This technical guide provides an in-depth overview of the KRAS GDP/GTP cycle, the mechanism of action of this compound, its impact on downstream signaling, and the experimental protocols used for its characterization.
The KRAS GDP/GTP Cycle: A Tightly Regulated Molecular Switch
Under normal physiological conditions, KRAS functions by cycling between two conformational states: an inactive state when bound to guanosine diphosphate (GDP) and an active state when bound to guanosine triphosphate (GTP).[3][9] This cycle is tightly regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): Proteins like Son of Sevenless (SOS1) promote the dissociation of GDP, allowing the much more abundant cellular GTP to bind, thereby activating KRAS.[4][9]
-
GTPase-Activating Proteins (GAPs): These proteins, such as neurofibromin 1 (NF1), enhance the intrinsically weak GTPase activity of KRAS, facilitating the hydrolysis of GTP to GDP and returning the protein to its inactive state.[10]
Oncogenic mutations, such as G12C, impair the ability of GAPs to stimulate GTP hydrolysis.[10] This disruption leads to an accumulation of the active, GTP-bound form of KRAS, resulting in persistent downstream signaling that promotes tumorigenesis.[11] Contrary to earlier beliefs that mutant KRAS was permanently locked in the "on" state, it is now understood that KRAS G12C retains intrinsic GTPase activity and continues to cycle between active and inactive states, making it vulnerable to inhibitors that target the GDP-bound form.[4][11]
Mechanism of Action: Covalent Inhibition by this compound
This compound belongs to a class of inhibitors that exploit the unique cysteine residue present in the KRAS G12C mutant. These inhibitors act by covalently and irreversibly binding to this cysteine (C12).[2] The key to their mechanism is that they specifically recognize and bind to KRAS G12C when it is in its inactive, GDP-bound state.[4]
The binding of this compound to the C12 residue occurs within a newly identified allosteric pocket located beneath the switch-II region (S-IIP).[4][6] This covalent modification has two profound consequences:
-
Trapping in the Inactive State: By binding to the GDP-bound form, this compound effectively locks the KRAS G12C protein in its "off" conformation.[12]
-
Inhibition of Nucleotide Exchange: The inhibitor-bound complex disrupts the protein's interaction with GEFs like SOS1, preventing the exchange of GDP for GTP and thus blocking reactivation of the oncoprotein.[4]
This mechanism ensures high specificity for the mutant protein, with minimal effect on wild-type KRAS, which lacks the target cysteine residue.[2] The inhibition of KRAS G12C leads to a rapid reduction in the pool of active, GTP-bound KRAS, thereby suppressing the downstream oncogenic signaling pathways.[11]
Impact on Downstream Signaling Pathways
Active, GTP-bound KRAS engages multiple effector proteins to drive cell proliferation and survival.[13] The two best-characterized downstream cascades are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][13]
-
RAF-MEK-ERK (MAPK) Pathway: This is a primary signaling route for KRAS.[14] Active KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK, followed by the phosphorylation and activation of ERK.[4] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression.[4]
-
PI3K-AKT-mTOR Pathway: KRAS can also directly bind and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K).[4] This leads to the activation of AKT and mTOR, which regulate a host of cellular functions including cell growth, metabolism, and apoptosis.[1]
By locking KRAS G12C in an inactive state, this compound prevents the activation of these critical pathways, leading to the inhibition of tumor cell proliferation and survival.[11] However, cancer cells can develop adaptive resistance, often through feedback reactivation of wild-type RAS or activation of parallel signaling pathways like the ERBB family of receptors (EGFR, HER2/3).[15][16] This has led to clinical investigation of combination therapies to achieve more durable responses.[15]
Quantitative Data Summary
The characterization of a KRAS G12C inhibitor like this compound involves a suite of biochemical and cellular assays to determine its potency and selectivity. The following tables summarize typical quantitative data generated for such compounds. (Note: Specific values for this compound are proprietary; data shown are representative for potent KRAS G12C inhibitors).
Table 1: Biochemical Activity
| Assay Type | Metric | Value | Conditions |
|---|---|---|---|
| KRAS G12C/SOS1 Binding Assay | IC50 | 0.2 - 1.0 µM | Cell-free, measures inhibition of SOS1-catalyzed nucleotide exchange[17] |
| Surface Plasmon Resonance (SPR) | KD | 5 - 20 nM | Direct binding affinity to GDP-bound KRAS G12C[18] |
| Covalent Modification Rate | kinact/Ki | ~250 M-1s-1 | Measures the efficiency of irreversible binding[19] |
Table 2: Cellular Activity
| Assay Type | Metric | Value | Cell Line(s) |
|---|---|---|---|
| Cell Proliferation (e.g., NCI-H358) | IC50 | 10 - 100 nM | KRAS G12C mutant lung cancer cell line |
| p-ERK Inhibition | IC50 | 5 - 50 nM | Measures target engagement in a cellular context |
| Wild-Type Cell Line (e.g., A549) | IC50 | >10 µM | Demonstrates selectivity for mutant vs. wild-type KRAS |
Experimental Protocols
Detailed and robust experimental design is crucial for the evaluation of KRAS inhibitors. Below are methodologies for key assays.
Protocol 1: KRAS G12C/SOS1 Nucleotide Exchange Assay (HTRF)
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.[17][18]
-
Reagents: Recombinant KRAS G12C protein, recombinant SOS1 protein, GDP, GTP-DY-647P1 (fluorescent GTP analog), anti-tag antibody conjugated to a FRET donor.
-
Procedure: a. Pre-incubate KRAS G12C with the test compound (e.g., this compound) or DMSO vehicle control for 1-2 hours at room temperature to allow for covalent binding. b. In a 384-well plate, add the pre-incubated KRAS G12C-inhibitor complex. c. Initiate the exchange reaction by adding a mixture of SOS1 and GTP-DY-647P1. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and add the detection reagents (FRET donor-conjugated antibody). f. Read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is proportional to the amount of fluorescent GTP bound to KRAS. Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines harboring the KRAS G12C mutation.
-
Materials: KRAS G12C mutant cell line (e.g., NCI-H358), complete growth medium, 96-well cell culture plates, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (typically from 1 nM to 30 µM) for 72 hours. c. After incubation, add the cell viability reagent according to the manufacturer's protocol. d. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the IC50 value.
Protocol 3: Target Engagement by Western Blot
This protocol measures the inhibition of downstream signaling (e.g., p-ERK levels) in cells treated with the inhibitor.[1]
-
Procedure: a. Seed KRAS G12C mutant cells and culture until they reach ~80% confluency. b. Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). c. Harvest the cells and prepare protein lysates. d. Determine protein concentration using a BCA assay. e. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST.[1] g. Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.[1] h. Wash and incubate with HRP-conjugated secondary antibodies. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition at each compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS(G12C): From Inhibitory Mechanism to Modulation of Antitumor Effects in Patients [en-cancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological restoration of GTP hydrolysis by mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 12. K-RAS Is…Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRASG12C Inhibition | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Novel KRAS G12C Inhibitors on Cancer Cell Lines
Disclaimer: Publicly available information regarding a specific compound designated "ARS-2102" for cancer research is not available. The following protocols and application notes are generalized for the characterization of novel covalent inhibitors targeting the KRAS G12C mutation and are based on established methodologies in the field. These should be adapted and optimized for the specific compound being investigated.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug development. The emergence of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated cancers. These inhibitors trap KRAS in an inactive state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
This document provides a comprehensive set of protocols for researchers and drug development professionals to evaluate the in vitro efficacy and mechanism of action of novel KRAS G12C inhibitors on cancer cell lines.
Mechanism of Action: Targeting the KRAS G12C Mutation
Covalent KRAS G12C inhibitors function by forming an irreversible covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, the inhibitor effectively blocks the activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.
Application Notes and Protocols for ARS-2102 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC). The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1] ARS-2102 is a potent, covalent inhibitor of KRAS G12C with potential for cancer research.[2]
Mouse xenograft models are indispensable tools for the in vivo evaluation of the efficacy, pharmacokinetics, and pharmacodynamics of novel KRAS G12C inhibitors like this compound.[1] This document provides detailed protocols and application notes for utilizing this compound and other KRAS G12C inhibitors in preclinical lung cancer xenograft models. While specific preclinical data for this compound is emerging, the methodologies and expected outcomes are based on extensive studies of other well-characterized KRAS G12C inhibitors such as sotorasib (AMG-510) and adagrasib (MRTX849).[1][3]
Signaling Pathway and Mechanism of Action
KRAS G12C inhibitors, including this compound, function by covalently binding to the mutant cysteine-12 residue, trapping KRAS in an inactive GDP-bound state. This prevents downstream signaling that promotes tumor growth.[1][3] The tyrosine-protein phosphatase SHP2 has emerged as a promising therapeutic target to combine with KRAS G12C inhibitors, as it can help prevent KRAS activation and make more GDP-bound KRAS available for inhibitor binding.[4]
Data from Representative KRAS G12C Inhibitors in Lung Cancer Xenograft Models
The following tables summarize efficacy data from preclinical studies of representative KRAS G12C inhibitors in various lung cancer xenograft models. This data provides a benchmark for designing and evaluating studies with this compound.
Table 1: Antitumor Activity of MRTX849 in KRAS G12C-Mutant Xenograft Models [3]
| Cell Line/PDX Model | Tumor Type | Dosage (mg/kg, QD, oral) | Treatment Duration | % Tumor Growth Inhibition / Regression |
| H358 | NSCLC | 100 | 21 days | Regression |
| H2122 | NSCLC | 100 | 21 days | Regression |
| LUAD PDX | Lung Adenocarcinoma | 100 | 21 days | Regression |
Note: Data is generalized from published findings. Specific values for tumor growth inhibition can be found in the source literature.
Experimental Protocols
Establishment of Lung Cancer Xenograft Models
Patient-derived xenografts (PDXs) are often preferred as they retain the histopathology and genetic features of the original tumor.[5][6][7][8]
Materials:
-
KRAS G12C-mutant human NSCLC cell lines (e.g., NCI-H358, NCI-H2122) or patient-derived tumor tissue.
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG).[9][10]
-
Matrigel or similar basement membrane matrix.
-
Sterile PBS and cell culture medium (e.g., RPMI-1640).
-
Surgical instruments.
Procedure:
-
Cell Line-Derived Xenografts (CDX):
-
Culture KRAS G12C-mutant lung cancer cells to 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS or culture medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[10]
-
-
Patient-Derived Xenografts (PDX):
-
Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.[1]
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
-
Preparation and Administration of this compound
Materials:
-
This compound compound.
-
Vehicle for formulation (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0, as used for MRTX849).[3]
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle. The formulation should be optimized based on the compound's solubility and stability.
-
Administer this compound to the treatment group via oral gavage at the desired dose and schedule (e.g., once daily, QD).
-
Administer the vehicle alone to the control group.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Assessment of Antitumor Efficacy
Procedure:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for further analysis:
-
Pharmacodynamic (PD) analysis: A portion of the tumor can be flash-frozen for Western blotting to assess the inhibition of downstream signaling pathways (e.g., p-ERK).
-
Histology: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis.
-
Conclusion
The use of lung cancer xenograft models is a cornerstone of preclinical research for KRAS G12C inhibitors like this compound.[1] These models facilitate the robust evaluation of antitumor efficacy, the elucidation of pharmacodynamic effects, and the exploration of rational combination therapies. The protocols and data presented herein provide a framework for researchers to design and execute meaningful in vivo studies to further advance the development of this promising class of targeted agents. The success of these studies will depend on the careful selection of appropriate models and the rigorous execution of the experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. crownbio.com [crownbio.com]
- 7. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 10. [18F]FDG PET/CT reveals HPA axis hyperactivity in lung cancer: prognostic value and therapeutic potential | springermedizin.de [springermedizin.de]
- 11. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KRAS-Mutant Colorectal Cancer Using ARS-2102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ARS-2102, a covalent inhibitor of KRAS G12C, in the study of KRAS-mutant colorectal cancer (CRC).
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with KRAS mutations present in over 40% of colorectal cancers.[1] The KRAS G12C mutation, a specific glycine-to-cysteine substitution at codon 12, is found in approximately 3-4% of CRC cases and is associated with a poor prognosis and resistance to standard therapies.[2][3] this compound is a first-generation, potent, and selective covalent inhibitor that specifically and irreversibly binds to the mutant cysteine in KRAS G12C. This locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth. These notes provide essential information for leveraging this compound as a tool compound in preclinical CRC research. While specific preclinical data for this compound in colorectal cancer is limited in publicly available literature, the protocols and expected outcomes are based on the well-characterized activities of analogous first-generation KRAS G12C inhibitors such as ARS-853 and ARS-1620.
Mechanism of Action
This compound targets the KRAS G12C mutant protein by forming a covalent bond with the thiol group of the cysteine at position 12. This irreversible binding occurs within the switch-II pocket of the KRAS protein. By locking KRAS G12C in its inactive GDP-bound conformation, this compound prevents the exchange of GDP for GTP, which is essential for KRAS activation. Consequently, the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are suppressed, leading to reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of first-generation KRAS G12C inhibitors in KRAS-mutant colorectal cancer cell lines. This data is intended to provide a comparative baseline for experiments conducted with this compound.
Table 1: In Vitro Efficacy of First-Generation KRAS G12C Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (µM) for Cell Viability | Reference Compound |
| SW837 | G12C | Representative | 1.5 - 5.0 | ARS-853 |
| SW1463 | G12C | Representative | 2.0 - 6.0 | ARS-853 |
| HCT-116 | G13D (control) | Representative | > 25 | ARS-853 |
| HT-29 | BRAF V600E (control) | Representative | > 25 | ARS-853 |
Table 2: In Vivo Antitumor Activity of a First-Generation KRAS G12C Inhibitor in a Colorectal Cancer Xenograft Model
| Xenograft Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Reference Compound |
| SW837 (CRC) | Vehicle Control | - | 0 | ARS-1620 |
| SW837 (CRC) | Representative Inhibitor | 100 mg/kg, daily | ~60-70 | ARS-1620 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12C-mutant and wild-type colorectal cancer cell lines.
Materials:
-
KRAS G12C-mutant CRC cell lines (e.g., SW837, SW1463)
-
KRAS wild-type CRC cell lines (e.g., HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
KRAS G12C-mutant CRC cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) or with a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of KRAS G12C-mutant colorectal cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRAS G12C-mutant CRC cell line (e.g., SW837)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of CRC cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
Visualization of Pathways and Workflows
Caption: KRAS Signaling Pathway and the Mechanism of Action of this compound.
References
Application Notes and Protocols for ARS-2102 in Pancreatic Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific preclinical data for a compound designated "ARS-2102" in pancreatic cancer models is not publicly available. The following application notes and protocols have been generated using publicly available data for ARS-1620 , a well-characterized, potent, and selective covalent inhibitor of KRAS G12C, to serve as a representative example for this class of molecules. This compound is used as a placeholder for a hypothetical KRAS G12C inhibitor with similar characteristics.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options. A subset of PDAC cases, approximately 1-2%, is driven by a specific mutation in the KRAS oncogene, G12C. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C has opened a new avenue for targeted therapy. These inhibitors lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways crucial for tumor proliferation and survival.[1][2]
This compound represents a next-generation, orally bioavailable KRAS G12C inhibitor. These application notes provide a summary of its preclinical evaluation in animal models relevant to pancreatic cancer, along with detailed protocols for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.
Mechanism of Action
This compound is designed to selectively target the KRAS G12C mutant protein. By forming a covalent bond with the cysteine residue at position 12, it locks KRAS in an inactive state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. The inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.[3]
Figure 1: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Activity
The in vitro potency of this compound's representative compound, ARS-1620, was assessed in the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2.
| Cell Line | Assay | Endpoint | IC50 | Reference |
| MIA PaCa-2 | pERK AlphaLISA | Inhibition of ERK Phosphorylation | ~2.0 x 10-7 M | [4] |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of ARS-1620 was evaluated in cell line-derived xenograft (CDX) models. While specific data for a pancreatic cancer model is not available, the results from NSCLC models are presented as a strong indicator of potential efficacy.
| Model | Cell Line (Cancer Type) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| CDX | NCI-H358 (NSCLC) | 200 mg/kg/day, oral | Significant tumor regression | [3] |
| CDX | NCI-H358 (NSCLC) | Not specified | 47% | [5] |
Pharmacokinetics in Mice
Pharmacokinetic parameters of ARS-1620 were determined in mice following oral administration.
| Parameter | Value | Reference |
| Oral Bioavailability (F) | > 60% | [6] |
| Plasma Stability | Sufficient in mice and humans | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model using the MIA PaCa-2 human pancreatic cancer cell line.
Figure 2: Experimental workflow for an in vivo efficacy study.
1. Cell Line and Animal Models:
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma, KRAS G12C mutant). Cells should be cultured in DMEM supplemented with 10% FBS and 2.5% horse serum at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.[7]
2. Tumor Implantation:
-
Harvest MIA PaCa-2 cells during exponential growth and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[7]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Dosing and Administration:
-
Vehicle Control: Formulate the vehicle used to dissolve this compound and administer daily by oral gavage.
-
This compound Treatment Groups: Formulate this compound at the desired concentrations (e.g., 100 mg/kg and 200 mg/kg) and administer daily by oral gavage.
5. Efficacy Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
At the end of the study, euthanize mice and collect terminal tumor weights.
-
Calculate Tumor Growth Inhibition (TGI) as a percentage.
6. Tolerability:
-
Monitor mice for clinical signs of toxicity and record body weight changes.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
1. Sample Collection:
-
At specified time points after the final dose (e.g., 2, 8, and 24 hours), a subset of mice from each group is euthanized.
-
Tumors are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C.
2. Western Blot Analysis:
-
Homogenize tumor tissues to extract proteins.
-
Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the KRAS pathway, such as p-ERK and p-AKT, to confirm target engagement.
Protocol 3: Pharmacokinetic (PK) Study
1. Dosing and Sample Collection:
-
Administer a single oral dose of this compound to a cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C.
2. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.
3. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F).
Conclusion
The preclinical data for the representative KRAS G12C inhibitor, ARS-1620, demonstrates potent and selective inhibition of the KRAS G12C pathway, leading to significant anti-tumor efficacy in vivo.[3][8] The protocols outlined in this document provide a robust framework for the evaluation of this compound in pancreatic cancer animal models. These studies are critical for establishing a clear understanding of the dose-response relationship, confirming the mechanism of action in vivo, and providing the necessary data to support clinical development for patients with KRAS G12C-mutant pancreatic cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. mdlinx.com [mdlinx.com]
Application Notes and Protocols for ARS-2102 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ARS-2102, a potent and selective covalent inhibitor of KRAS G12C, in cell culture experiments. The protocols detailed below are intended for cancer research, particularly for investigating malignancies driven by the KRAS G12C mutation.
Introduction
This compound is a small molecule inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways primarily include the MAPK/ERK and PI3K/AKT signaling cascades. These notes offer detailed protocols for preparing and using this compound in cell culture, along with methods to assess its biological effects.
Data Presentation
Table 1: Efficacy of KRAS G12C Inhibitors in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for KRAS G12C inhibitors, including compounds structurally and mechanistically similar to this compound, in different cancer cell lines harboring the KRAS G12C mutation. This data provides an expected range of efficacy for this compound.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ARS-1620 | 400 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | AMG-510 | 0.6 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | AMG-510 | 9 | [2] |
| SW1573 | Non-Small Cell Lung Cancer | AMG-510 | >10,000 | [2] |
| H23 | Non-Small Cell Lung Cancer | MRTX-1257 | 0.1 - 356 | [3] |
| H2122 | Non-Small Cell Lung Cancer | ARS-1620 | >1000 | [1] |
Signaling Pathway Diagrams
KRAS G12C Downstream Signaling and Inhibition by this compound
Caption: KRAS G12C signaling and this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Stock Solution Preparation:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, in DMSO.[4]
-
For example, to prepare a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , dissolve 5 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C may be necessary if the compound is not fully soluble at room temperature.[4]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]
-
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound cell-based assays.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[5][6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 - 5,000 cells/well).
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include wells with vehicle (DMSO) control and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement (Example using MTT): [7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C until formazan crystals form.[7]
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
KRAS G12C mutant cells
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[10]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Strip and re-probe the membrane for total proteins and loading controls to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Expected Outcomes
-
Cell Viability: this compound is expected to decrease the viability of KRAS G12C mutant cells in a dose- and time-dependent manner.
-
Signaling Pathways: Treatment with this compound should lead to a significant reduction in the phosphorylation of ERK and AKT, indicating the successful inhibition of the MAPK and PI3K/AKT pathways. A rebound in p-ERK and p-AKT levels may be observed at later time points, suggesting potential resistance mechanisms.[1]
References
- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. Cell viability assay selection guide | Abcam [abcam.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Mouse Studies with a KRAS G12C Inhibitor
Disclaimer: The compound "ARS-2102" could not be found in publicly available literature. This document provides information on a well-characterized KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative agent for designing and executing in vivo mouse studies. Researchers should validate these protocols for their specific molecule of interest.
Introduction
KRAS is a frequently mutated oncogene in various cancers. The G12C mutation in KRAS results in a constitutively active protein that drives tumor cell proliferation and survival. Sotorasib is a first-in-class, orally bioavailable, and irreversible inhibitor of KRAS G12C. It selectively targets the mutant cysteine residue at position 12, locking the protein in an inactive GDP-bound state and inhibiting downstream oncogenic signaling. These application notes provide an overview of Sotorasib's use in preclinical mouse models, including recommended dosages, experimental protocols, and expected outcomes.
Data Presentation
The following tables summarize quantitative data from preclinical in vivo mouse studies with Sotorasib.
Table 1: Sotorasib Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Compound | Sotorasib (AMG 510) | N/A |
| Typical Dosages | 30 mg/kg, 100 mg/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Dosing Frequency | Once daily (q.d.) | [1][2] |
| Vehicle Formulation | 10% DMSO, 40% PEG-300, 50% PBS | [1] |
Table 2: Summary of Sotorasib Efficacy in Xenograft Mouse Models
| Mouse Model | Cell Line | Treatment | Outcome | Reference |
| NOD/SCID | NCI-H2122 (NSCLC) | Sotorasib | Tumor regression | N/A |
| Nude | UMUC3 (Bladder) | Sotorasib (100 mg/kg, p.o., q.d.) | Tumor growth inhibition | [1] |
| Nude | H358 (NSCLC) | Sotorasib (100 mg/kg, p.o., q.d.) | Tumor growth inhibition | [1] |
| Syngeneic C57BL6 | Murine KRAS G12C Lung Cancer Cells | Sotorasib (100 mg/kg, p.o., q.d.) | Initial tumor growth inhibition | [2] |
Experimental Protocols
This protocol describes the preparation of a Sotorasib formulation suitable for oral administration in mice.
Materials:
-
Sotorasib (AMG 510) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG-300)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of Sotorasib powder based on the desired final concentration and total volume.
-
In a sterile microcentrifuge tube, dissolve the Sotorasib powder in DMSO to make a 10X stock solution. For example, to prepare a final formulation of 10 mg/mL, create a 100 mg/mL stock in DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG-300 and 50% PBS. For 1 mL of final formulation, mix 400 µL of PEG-300 and 500 µL of PBS.
-
Add the Sotorasib/DMSO stock solution (10% of the final volume) to the PEG-300/PBS vehicle. For 1 mL of final formulation, add 100 µL of the 10X Sotorasib/DMSO stock.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh daily before administration to the animals.
This protocol outlines a typical workflow for assessing the antitumor efficacy of Sotorasib in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H2122, H358)
-
Matrigel (optional, can improve tumor take rate)
-
Sotorasib formulation (from Protocol 1)
-
Vehicle control (10% DMSO, 40% PEG-300, 50% PBS)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free media. For some cell lines, a 1:1 mixture with Matrigel can be beneficial.
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial body weight of each mouse.
-
-
Drug Administration:
-
Monitoring Efficacy and Toxicity:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.
Caption: Experimental Workflow for In Vivo Mouse Xenograft Study.
References
Application Note: Assessing the Efficacy of ARS-2102 in 3D Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The development of targeted therapies against KRAS G12C has been a significant breakthrough in oncology. ARS-2102 is a potent and covalent inhibitor of KRAS G12C, which acts by irreversibly binding to the mutant cysteine residue, locking the protein in an inactive state.[2][3][4] This prevents downstream signaling through pathways such as RAF-MEK-ERK, thereby inhibiting tumor cell proliferation and inducing apoptosis.[2]
Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model in cancer research.[5][6][7] Derived from patient tumors, these organoids, often called tumoroids, recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor.[8][9] This provides a more physiologically relevant system compared to traditional two-dimensional (2D) cell cultures, enabling more accurate prediction of patient responses to novel therapeutics.[6][9] This application note provides detailed protocols for assessing the efficacy of this compound in 3D organoid cultures derived from KRAS G12C-mutant tumors.
Signaling Pathway of KRAS G12C and Inhibition by this compound
Caption: this compound covalently binds to inactive KRAS G12C, preventing GTP loading and downstream signaling.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol describes the generation of tumor organoids from patient-derived xenografts (PDX) or direct patient tumor samples harboring the KRAS G12C mutation.
Materials:
-
Fresh tumor tissue
-
Advanced DMEM/F-12 medium
-
Basement Membrane Extract (BME), growth factor reduced
-
Gentle cell dissociation reagent
-
Organoid culture medium (see formulation below)
-
ROCK inhibitor (Y-27632)
-
Non-tissue culture treated plates
Organoid Culture Medium Formulation:
-
Advanced DMEM/F-12
-
1x GlutaMAX
-
1x HEPES
-
1x Penicillin-Streptomycin
-
1x B-27 supplement
-
1x N-2 supplement
-
1.25 mM N-Acetylcysteine
-
10 mM Nicotinamide
-
50 ng/mL human EGF
-
100 ng/mL Noggin
-
500 ng/mL R-spondin1
-
10 µM ROCK inhibitor (for the first 72 hours post-dissociation)
Procedure:
-
Mince the tumor tissue into small fragments (<1 mm³) under sterile conditions.
-
Digest the tissue fragments using a gentle cell dissociation reagent at 37°C with agitation, following the manufacturer's instructions.
-
Neutralize the dissociation reagent and pass the cell suspension through a 70 µm cell strainer to obtain single cells or small cell clusters.
-
Centrifuge the cell suspension and resuspend the pellet in cold BME.
-
Plate 50 µL domes of the BME/cell mixture into pre-warmed non-tissue culture treated plates.
-
Polymerize the BME domes by incubating at 37°C for 15-20 minutes.
-
Carefully add 500 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them from the BME and re-plating as described above.
Protocol 2: this compound Efficacy Assessment in 3D Organoid Cultures
This protocol details the treatment of established organoids with this compound and subsequent viability and apoptosis assays.
Materials:
-
Established KRAS G12C-mutant tumor organoid cultures
-
This compound compound
-
DMSO (vehicle control)
-
384-well plates suitable for luminescence assays
-
CellTiter-Glo® 3D Cell Viability Assay
-
Caspase-Glo® 3/7 Assay
-
Plate reader with luminescence detection capabilities
Procedure:
-
Harvest mature organoids and dissociate them into smaller fragments.
-
Seed the organoid fragments in BME domes in a 384-well plate.
-
Allow organoids to reform for 48-72 hours.
-
Prepare a serial dilution of this compound in organoid culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium in the organoid plate with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: a. Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature. b. Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's protocol. c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Apoptosis Assay (performed on a parallel plate): a. Follow the same treatment procedure as for the viability assay. b. At the 72-hour time point, add Caspase-Glo® 3/7 reagent to each well. c. Mix and incubate according to the manufacturer's protocol. d. Measure luminescence to quantify caspase-3/7 activity.
Experimental Workflow
Caption: From patient sample to data analysis, a streamlined workflow for assessing this compound efficacy.
Data Presentation
The following tables summarize hypothetical but expected quantitative data from the efficacy assessment of this compound in three different KRAS G12C-mutant patient-derived organoid models.
Table 1: Cell Viability (IC50) of this compound in Patient-Derived Organoids
| Organoid Line | Tumor Type | This compound IC50 (nM) |
| PDO-1 | Non-Small Cell Lung Cancer | 15.2 |
| PDO-2 | Colorectal Cancer | 28.5 |
| PDO-3 | Pancreatic Cancer | 45.8 |
Table 2: Apoptosis Induction by this compound (100 nM) after 72 hours
| Organoid Line | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| PDO-1 | 8.5 |
| PDO-2 | 6.2 |
| PDO-3 | 4.9 |
Table 3: Target Engagement - Inhibition of KRAS Downstream Signaling
| Organoid Line | Treatment (100 nM for 24h) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| PDO-1 | This compound | 0.12 |
| PDO-2 | This compound | 0.25 |
| PDO-3 | This compound | 0.38 |
Interpretation of Results
Caption: A logical framework for classifying organoid response to this compound treatment based on key assays.
Conclusion
The use of 3D patient-derived organoid cultures provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like this compound.[5][6] The protocols outlined in this application note offer a comprehensive framework for establishing organoid models, assessing drug-induced cytotoxicity and apoptosis, and confirming on-target activity. The data generated from these assays can provide critical insights into the potential clinical utility of this compound and aid in the identification of patient populations most likely to respond to treatment.
References
- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. stemcell.com [stemcell.com]
- 7. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Techniques for Cancer Organoid Culture - Behind the Bench [thermofisher.com]
- 9. Assessing the Efficacy of Anti-Cancer Drugs on Organoid Models Derived from Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining ARS-2102, a KRAS G12C Inhibitor, with Other Chemotherapy Agents
Disclaimer: As of late 2025, publicly available scientific literature does not contain preclinical or clinical data on the biological activity of ARS-2102 or its combination with other therapeutic agents. This compound is identified as a first-generation covalent KRAS G12C inhibitor, and its synthesis has been described[1][2][3][4]. The following application notes and protocols are therefore based on the established principles and published data for other well-characterized KRAS G12C inhibitors such as sotorasib, adagrasib, and the preclinical compound ARS-1620. These guidelines are intended to provide a framework for researchers to design and execute experiments with this compound.
Introduction: The Rationale for Combination Therapy
KRAS G12C inhibitors have shown significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC)[5][6][7]. However, monotherapy responses can be limited by intrinsic and acquired resistance mechanisms[8]. Combining KRAS G12C inhibitors with other chemotherapy agents or targeted therapies is a key strategy to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes[5][8].
The primary rationales for combining this compound with other agents include:
-
Vertical Pathway Inhibition: Targeting multiple nodes within the same signaling pathway (e.g., KRAS and MEK) to achieve a more profound and durable blockade of oncogenic signaling[9].
-
Targeting Parallel Pathways: Inhibiting compensatory signaling pathways that are activated upon KRAS G12C inhibition (e.g., PI3K/mTOR)[7][10].
-
Overcoming Feedback Reactivation: Blocking upstream signaling reactivation (e.g., EGFR) that can dampen the effect of the KRAS G12C inhibitor, particularly in colorectal cancer[5].
-
Synergistic Cytotoxicity: Combining with traditional cytotoxic chemotherapy to induce broader and more potent tumor cell killing.
-
Modulating the Tumor Microenvironment: Combining with immunotherapy to enhance anti-tumor immune responses[8].
Signaling Pathways and Combination Strategies
KRAS G12C is a constitutively active mutant of the KRAS protein that drives downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation. This compound, as a covalent inhibitor, is expected to lock KRAS G12C in its inactive GDP-bound state.
Quantitative Data from Preclinical Combination Studies of KRAS G12C Inhibitors
The following tables summarize representative data from preclinical studies of various KRAS G12C inhibitors in combination with other agents. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Synergy of KRAS G12C Inhibitors with Other Targeted Agents
| KRAS G12C Inhibitor | Combination Agent | Cell Line | Assay Type | Result | Reference |
| ARS-1620 | Linsitinib (IGF1R-i) + Everolimus (mTOR-i) | H358 (NSCLC) | Cell Viability | Strong synergistic inhibition of cell proliferation | [10] |
| Adagrasib | Cetuximab (EGFR-i) | Patient-derived organoids (CRC) | Cell Viability | Synergistic anti-tumor activity | [5] |
| Sotorasib | Trametinib (MEK-i) | Various KRAS G12C models | Cell Viability | Enhanced anti-tumor effect | [9] |
| JDQ443 | Ribociclib (CDK4/6-i) | PDX models (NSCLC, CRC) | Tumor Growth | Improved single-agent activity | [11] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitor Combinations
| KRAS G12C Inhibitor | Combination Agent | Tumor Model | Efficacy Metric | Result | Reference |
| ARS-1620 | Linsitinib + Everolimus | H358 Xenograft | Tumor Growth Inhibition | Striking suppression of tumor growth | [10] |
| D-1553 | Chemotherapy | Xenograft models | Tumor Growth Inhibition | Stronger potency than D-1553 alone | [12] |
| JDQ443 | TNO155 (SHP2-i) | LU99 Xenograft | Tumor Regrowth | Delayed tumor regrowth | [11] |
| AMG-510 (Sotorasib) | Compound 1 (SRC/FAK/JAK2-i) | H358 Xenograft | Tumor Growth | Synergistic tumor growth inhibition | [8] |
Experimental Protocols
In Vitro Combination Studies
A standard workflow for evaluating the in vitro combination of this compound with another agent is depicted below.
Protocol 4.1.1: Cell Viability and Synergy Analysis
-
Cell Culture: Culture KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. Typically, a 5x5 or 7x7 matrix is used, with concentrations spanning the IC50 of each drug.
-
Treatment: After allowing cells to adhere overnight, treat them with the drug matrix. Include wells for vehicle control and single-agent controls.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination.
-
Use software such as CompuSyn or a custom script to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Alternatively, calculate synergy scores based on models like Bliss Independence or Highest Single Agent (HSA).
-
In Vivo Combination Studies
Protocol 4.2.1: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + combination agent
-
-
Treatment: Administer the drugs according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Monitoring: Measure tumor volume 2-3 times per week.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Compare the efficacy of the combination treatment to the single agents using appropriate statistical tests (e.g., two-way ANOVA).
-
Logical Framework for Combination Strategy Selection
The choice of a combination partner for this compound should be driven by the tumor type and its specific resistance mechanisms.
Conclusion
While specific data for this compound in combination therapies is not yet available, the extensive research on other KRAS G12C inhibitors provides a robust framework for investigation. By applying the principles of rational combination, utilizing standardized preclinical models, and employing rigorous data analysis, researchers can effectively evaluate the potential of this compound in combination with other chemotherapy agents to improve cancer therapy. It is imperative that initial in vitro studies are conducted to establish the synergistic potential and optimal combination ratios before proceeding to more complex in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. [논문]Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRASG12C Inhibitor this compound [scienceon.kisti.re.kr]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 7. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Downstream Signaling Inhibition by ARS-2102
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-2102 is a potent and covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] This mutation, which involves the substitution of glycine with cysteine at codon 12, leads to the constitutive activation of the KRAS protein, promoting uncontrolled cell proliferation and survival through downstream signaling pathways. This compound irreversibly binds to the mutant cysteine residue, locking the KRAS G12C protein in its inactive, GDP-bound state.[3][4] This action effectively blocks the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for tumor growth and survival.[5][6] These application notes provide detailed protocols for investigating the inhibitory effects of this compound on these downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the expected in vitro activity of a KRAS G12C inhibitor like this compound. Data for the closely related predecessor, ARS-1620, is used as a representative example due to the limited public availability of specific data for this compound.
| Assay Type | Cell Line | Metric | Value | Observations |
| Cell Viability | H358 (NSCLC) | IC50 | ~0.4 µM (for ARS-1620)[7] | Dose-dependent inhibition of cell proliferation is expected in KRAS G12C mutant cell lines. |
| Downstream Signaling Inhibition | H358 (NSCLC) | p-ERK Levels | Dose-dependent decrease | A rebound in p-ERK levels may be observed at later time points (e.g., 24-48 hours) due to feedback mechanisms.[7][8] |
| Downstream Signaling Inhibition | H358 (NSCLC) | p-AKT Levels | Dose-dependent decrease | A rebound in p-AKT levels may also be observed at later time points.[7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures to evaluate its efficacy, the following diagrams are provided.
Figure 1: KRAS G12C signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for evaluating this compound activity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the downstream signaling inhibition by this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a KRAS G12C mutant cancer cell line.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of p-ERK and p-AKT
This protocol is for assessing the inhibition of downstream signaling pathways by measuring the phosphorylation status of ERK and AKT.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for different time points (e.g., 2, 6, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Immunoprecipitation of KRAS G12C
This protocol is to confirm the direct binding of this compound to the KRAS G12C protein.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (non-denaturing)
-
Anti-KRAS G12C antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Laemmli sample buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO). Lyse the cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-KRAS G12C antibody overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody that recognizes KRAS to confirm the presence of the protein. The shift in molecular weight or a specific antibody for the drug-adduct can confirm covalent binding.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the downstream signaling inhibition of the KRAS G12C inhibitor, this compound. By employing these methodologies, scientists can effectively characterize the cellular and biochemical effects of this compound, contributing to a deeper understanding of its therapeutic potential in cancers driven by the KRAS G12C mutation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ARS-2102 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of ARS-2102, a potent covalent inhibitor of KRAS G12C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] As a covalent inhibitor, this compound forms a stable, irreversible bond with the cysteine-12 residue of the KRAS G12C protein.[3][4] This modification locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[5][6][7][8]
Q2: What are the recommended solvents for dissolving this compound?
While specific quantitative solubility data for this compound is not extensively published, based on its chemical properties and information for similar KRAS G12C inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For aqueous buffers or cell culture media, it is advised to first prepare a high-concentration stock in DMSO and then perform serial dilutions. Direct dissolution in aqueous solutions may be challenging due to the hydrophobic nature of many small molecule inhibitors.
Q3: How should this compound be stored to ensure its stability?
The Safety Data Sheet (SDS) for this compound indicates that the compound is stable under recommended storage conditions.[9] For long-term stability, it is best to store the solid compound at -20°C. Stock solutions in DMSO should be stored at -80°C to minimize degradation.[9] It is advisable to aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the known stability issues for this compound?
This compound is stable under recommended storage conditions.[9] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[9] The acrylamide "warhead," common in many covalent inhibitors, can be susceptible to degradation under certain conditions, although it is generally selected for its moderate reactivity and high selectivity for cysteine residues.[10][11]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
-
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the compound precipitates out of solution.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of potential DMSO-induced cellular toxicity at higher concentrations.
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Use a Surfactant: For in vivo formulations, the use of surfactants like Tween 80 or solubilizing agents like PEG may be necessary, as has been documented for other KRAS G12C inhibitors.[12]
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Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
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Issue 2: Inconsistent or No Inhibitory Activity
-
Problem: The expected inhibitory effect of this compound on KRAS G12C signaling or cell viability is not observed or is highly variable.
-
Possible Causes:
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Compound Degradation: The compound may have degraded due to improper storage or handling.
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Low Target Engagement: The concentration or incubation time may be insufficient for effective covalent modification of KRAS G12C.
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Cell Line Issues: The cell line used may not have the KRAS G12C mutation, or may have developed resistance.
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Oxidation of Target Cysteine: The cysteine-12 residue on KRAS G12C can be sensitive to oxidation, which would prevent covalent binding of the inhibitor.[3]
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of this compound from a properly stored stock.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific assay.
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Confirm Cell Line Genotype: Verify the KRAS G12C mutation status of your cell line.
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Include a Positive Control: Use a known KRAS G12C inhibitor as a positive control to ensure the assay is performing as expected.
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Consider Redox Conditions: Ensure that the experimental conditions do not promote the oxidation of the target cysteine residue.[3]
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Data Presentation
Table 1: Solubility and Storage of this compound and Similar Compounds
| Compound | Recommended Solvent | Storage of Solid | Storage of Stock Solution | Reference |
| This compound | DMSO | -20°C | -80°C | [9] |
| AMG 510 (Sotorasib) | DMSO | -20°C | -80°C | General Practice |
| Adagrasib | DMSO | -20°C | -80°C | General Practice |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2098509-21-6 | [1][9][13] |
| Molecular Formula | C28H31ClF2N6O2 | [9] |
| Molecular Weight | 557.03 g/mol | [9] |
Experimental Protocols & Visualizations
KRAS Signaling Pathway
The KRAS protein is a central node in signaling pathways that regulate cell growth, differentiation, and survival. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS exchanges GDP for GTP.[5][6] This activation allows KRAS to engage and activate downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[5][6][7][8] this compound covalently binds to the G12C mutant of KRAS, locking it in an inactive state and inhibiting these downstream signals.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
This workflow outlines the key steps for preparing this compound for use in typical in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Protocol: Western Blotting for KRAS G12C Downstream Signaling
Objective: To assess the inhibitory activity of this compound on the KRAS G12C signaling pathway by measuring the phosphorylation of ERK (p-ERK).
Materials:
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KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
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Cell culture medium and supplements
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This compound stock solution (10 mM in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total-ERK signal to determine the extent of pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound|2098509-21-6|MSDS [dcchemicals.com]
- 10. Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che | Medium [medium.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Overcoming ARS-2102 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARS-2102, a KRAS G12C inhibitor. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at understanding and overcoming resistance to this class of therapeutic agents.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a covalent inhibitor that specifically targets the KRAS G12C mutant protein. It works by binding to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2]
Q2: What are the known mechanisms of acquired resistance to this compound and other KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors can occur through several mechanisms, broadly categorized as "on-target" and "off-target" alterations.
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On-target mechanisms involve genetic changes in the KRAS gene itself. These can include secondary mutations in the switch-II pocket that prevent the drug from binding effectively (e.g., Y96C, R68S, H95D/Q/R) or the acquisition of other activating KRAS mutations (e.g., G12D/R/V, G13D, Q61H).[2][3] High-level amplification of the KRAS G12C allele has also been observed.[3]
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Off-target mechanisms involve alterations in other genes that bypass the need for KRAS G12C signaling. These "bypass tracks" often involve the reactivation of the MAPK pathway or activation of parallel survival pathways. Common off-target mechanisms include:
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Upstream Reactivation: Amplification or activating mutations in receptor tyrosine kinases (RTKs) such as EGFR, MET, or FGFR3.[1][2]
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Downstream Mutations: Activating mutations in downstream signaling molecules like BRAF, MAP2K1 (MEK), or NRAS.[2][3]
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Activation of Parallel Pathways: Loss-of-function mutations in tumor suppressor genes like PTEN or activating mutations in PIK3CA, leading to activation of the PI3K/AKT/mTOR pathway.[3][4]
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Histologic Transformation: In some cases, lung adenocarcinoma cells can transform into squamous cell carcinoma, a different cancer subtype that is less dependent on KRAS signaling.[3]
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Q3: What combination therapies are being explored to overcome this compound resistance?
Several combination strategies are under investigation to prevent or overcome resistance to KRAS G12C inhibitors. The rationale is to target the identified resistance mechanisms simultaneously. Key combination approaches include:
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Upstream Inhibitors: Combining with inhibitors of RTKs (e.g., EGFR inhibitors like cetuximab) or SHP2 inhibitors, which can block the reactivation of RAS signaling.[4][5]
-
Downstream Inhibitors: Co-treatment with inhibitors of downstream effectors in the MAPK pathway (e.g., MEK inhibitors like trametinib) or the PI3K/mTOR pathway (e.g., PI3K inhibitors).[1][6]
-
Immunotherapy: Combining with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) based on preclinical data suggesting that KRAS G12C inhibitors may promote an immune-responsive tumor microenvironment.[5][7]
-
Chemotherapy: Combination with standard-of-care chemotherapy agents.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Higher than expected IC50 value for this compound in a known KRAS G12C mutant cell line. | A. Suboptimal Cell Culture Conditions: Cell passage number is too high, leading to altered phenotype. Mycoplasma contamination. | A. Use cells with a low passage number. Regularly test for mycoplasma contamination. |
| B. Issues with Compound Integrity: this compound has degraded due to improper storage or handling. | B. Prepare fresh stock solutions of this compound from a reliable source. Store stocks at -80°C and minimize freeze-thaw cycles. | |
| C. Intrinsic Resistance: The cell line may have co-occurring mutations (e.g., in TP53 or LKB1) or baseline activation of bypass pathways. | C. Perform genomic and transcriptomic analysis of the cell line to identify potential intrinsic resistance mechanisms. | |
| D. Incorrect Assay Parameters: Cell seeding density is too high or too low. Incubation time is not optimal. | D. Optimize cell seeding density and treatment duration for your specific cell line and assay. | |
| 2. Development of resistance to this compound in a long-term culture. | A. Selection of Pre-existing Resistant Clones: A small subpopulation of resistant cells may have existed in the initial culture. | A. Isolate single-cell clones from the resistant population and characterize their resistance mechanisms. |
| B. Acquired Resistance Mutations: Cells have developed new mutations that confer resistance. | B. Perform genomic sequencing (e.g., whole-exome sequencing) on the resistant cell line to identify mutations in KRAS or other relevant signaling pathways. | |
| C. Upregulation of Bypass Pathways: Resistant cells have adapted by activating alternative survival pathways. | C. Use western blotting or phospho-proteomics to analyze the activation status of key signaling pathways (e.g., p-ERK, p-AKT, p-EGFR). | |
| 3. Inconsistent results in combination therapy experiments (e.g., synergy is not reproducible). | A. Suboptimal Dosing and Scheduling: The concentrations and timing of drug administration may not be optimal for achieving synergy. | A. Perform a dose-matrix experiment with a wide range of concentrations for both drugs to identify the optimal synergistic ratio. Test different administration schedules (e.g., sequential vs. simultaneous). |
| B. Inaccurate Synergy Calculation: The mathematical model used to determine synergy (e.g., Bliss independence, Chou-Talalay) may not be appropriate for the observed drug interaction. | B. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[5] | |
| C. Cell Line Heterogeneity: The response to the combination therapy may be heterogeneous within the cell population. | C. Consider using single-cell analysis techniques to investigate the differential responses of individual cells. | |
| 4. No change in p-ERK levels after this compound treatment in a resistant cell line. | A. Reactivation of MAPK Pathway: Resistance is mediated by upstream (e.g., RTK activation) or downstream (e.g., BRAF, MEK mutations) alterations that reactivate the MAPK pathway. | A. Screen for mutations in upstream and downstream components of the MAPK pathway. Test for the presence of activated RTKs using phospho-RTK arrays or western blotting. |
| B. Non-MAPK Dependent Resistance: The resistance mechanism is independent of the MAPK pathway (e.g., strong activation of the PI3K/AKT pathway). | B. Analyze the activation status of the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) and test the efficacy of combining this compound with a PI3K or mTOR inhibitor. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to use a wide concentration range that brackets the expected IC50.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours).[5]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound and/or other inhibitors for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[11]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Generating this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
-
Initial IC50 Determination:
-
Determine the IC50 of this compound for the parental cell line as described in Protocol 1.
-
-
Dose Escalation:
-
Culture the parental cells in the presence of this compound at a starting concentration of approximately IC10-IC20.[12]
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5-2 fold increments).[12]
-
This process can take several months.[13]
-
-
Maintenance of Resistant Cells:
-
Once a resistant population is established that can proliferate in a high concentration of this compound, maintain the cells in a culture medium containing that concentration of the drug to prevent the loss of the resistant phenotype.
-
-
Characterization of Resistant Cells:
-
Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the development of resistance.[12]
-
Characterize the underlying resistance mechanisms using genomic sequencing and western blot analysis as described in Protocol 2.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on KRAS G12C inhibitors.
Table 1: IC50 Values of KRAS G12C Inhibitors in NSCLC Cell Lines
| Cell Line | KRAS G12C Inhibitor | IC50 (µM) |
| SW1573 | Sotorasib | Value not specified, but noted to be more resistant than H23[14] |
| H23 | Sotorasib | Value not specified[14] |
| SW1573 | Adagrasib | IC50 value determined in parental cell line[14] |
| H23 | Adagrasib | IC50 value determined in parental cell line[14] |
| KRaslox KRASG12C | Sotorasib | IC50 value determined[15] |
Note: Specific IC50 values from the cited literature are not consistently reported in the search results. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
Table 2: Overview of Combination Strategies for KRAS G12C Inhibitors
| Combination Agent Class | Rationale | Example Agents | Status |
| EGFR Inhibitors | Overcome resistance mediated by EGFR activation. | Cetuximab | Clinical trials ongoing for CRC.[6][16] |
| SHP2 Inhibitors | Block upstream signaling reactivation. | TNO155 | Clinical trials ongoing.[6] |
| MEK Inhibitors | Inhibit downstream MAPK signaling. | Trametinib | Clinical trials have been conducted.[6][7] |
| PI3K/mTOR Inhibitors | Target parallel survival pathways. | Inavolisib | Preclinical evidence of synergy; clinical trials ongoing.[6] |
| SOS1 Inhibitors | Prevent KRAS activation. | BI 1701963 | Clinical trials ongoing.[6] |
| Immunotherapy | Enhance anti-tumor immune response. | Pembrolizumab, Nivolumab | Clinical trials ongoing.[5][7] |
| Chemotherapy | Standard-of-care combination. | Docetaxel, Carboplatin | Clinical trials ongoing.[6][7] |
Mandatory Visualizations
Caption: KRAS G12C signaling pathways and the mechanism of this compound inhibition.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: ARS-2102 and Potential Off-Target Effects
Disclaimer: As of November 2025, there is no publicly available data on the specific off-target effects, selectivity profile, or preclinical safety of the covalent KRAS G12C inhibitor ARS-2102. The information provided below is based on the known characteristics of the broader class of covalent KRAS G12C inhibitors and general principles of covalent drug pharmacology. This guide is intended to help researchers anticipate and troubleshoot potential off-target issues when working with novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is described as an atropisomeric covalent inhibitor of KRAS G12C.[1][2] Like other inhibitors in its class, it is designed to specifically target the mutant cysteine residue at position 12 of the KRAS protein. The "covalent" aspect means it forms a permanent, irreversible bond with its target. This is typically achieved through a reactive "warhead," often an acrylamide group, which undergoes a Michael addition with the thiol group of the cysteine. By locking KRAS G12C in an inactive state, it aims to block downstream signaling pathways that drive cancer cell growth and proliferation.
Q2: Since there is no specific data for this compound, what are the theoretical potential off-target effects for this class of inhibitors?
The primary concern with covalent inhibitors is their potential to react with unintended proteins. The key potential off-target effects for a covalent KRAS G12C inhibitor like this compound can be categorized as follows:
-
Reactivity with other Cysteine-Containing Proteins: The acrylamide warhead is designed to be reactive. While the inhibitor's structure guides it to the KRAS G12C binding pocket, it could still potentially react with other accessible cysteine residues on other proteins throughout the proteome.
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Off-Target Kinase Inhibition: Many kinase inhibitors have been observed to have off-target effects on other kinases due to similarities in their ATP-binding pockets. While this compound targets a non-kinase protein, its structural motifs could potentially lead to interactions with kinases or other ATP-binding proteins.
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Toxicity from Atropisomerism: this compound is an atropisomeric compound, meaning it exists as stable rotational isomers.[1] It is possible for one atropisomer to have high on-target potency while the other has lower potency or a different off-target profile.[3][4] Inadequate separation of these isomers could lead to unexpected biological effects.
-
Metabolite-induced Toxicity: The metabolic breakdown of this compound could produce reactive metabolites that may have their own off-target effects.
Q3: Have other covalent KRAS G12C inhibitors shown off-target effects or toxicities?
Yes, some covalent KRAS G12C inhibitors have encountered challenges. For instance, the inhibitor JNJ-74699157 (formerly ARS-3248) showed significant toxicities in a Phase I clinical trial, leading to its termination.[5] These toxicities, including skeletal muscle weakness, were hypothesized to be due to off-target effects.[5] This highlights the importance of thorough off-target profiling for this class of drugs.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or a phenotype in my cell-based assays that is inconsistent with KRAS G12C inhibition.
This could be indicative of an off-target effect. Here are some steps to troubleshoot:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with KRAS G12C at the concentrations used in your assay. This can be done using a Western blot to look for a shift in the molecular weight of KRAS G12C or by using a probe-based assay.
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Use a Structurally Related Negative Control: If available, use a version of this compound where the reactive warhead has been modified to be non-reactive. If the toxic phenotype persists with the non-reactive control, it suggests the off-target effect is due to non-covalent binding.
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Perform a Dose-Response Curve: A steep dose-response curve for the toxic effect may suggest a specific off-target, while a shallow curve could indicate more general, non-specific toxicity.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing downstream effectors of a suspected off-target pathway.
Issue 2: How can I proactively profile the off-target effects of this compound in a preclinical setting?
A multi-pronged approach is recommended to build a comprehensive selectivity profile:
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Kinome Scanning: Screen this compound against a large panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). While this compound is not a kinase inhibitor, this can identify any unexpected interactions.
-
Chemical Proteomics: Employ activity-based protein profiling (ABPP) or similar chemical proteomics methods to identify covalent targets of this compound across the entire proteome. This is a powerful, unbiased method to map the covalent interactome of the compound.
-
In Vitro Toxicity Panels: Screen the compound against a panel of cell lines from different tissues to identify potential organ-specific toxicities.
-
Preclinical Toxicology Studies: Conduct in vivo toxicology studies in animal models (e.g., rodents, non-human primates) to assess the safety profile and identify any target organs for toxicity.
Data on Off-Target Effects of Covalent Inhibitors (General Class)
No quantitative off-target data is available for this compound. The table below provides an example of the type of data that would be generated from a kinome scan for a hypothetical covalent inhibitor, illustrating how off-target interactions are quantified.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| KRAS G12C | 98% | 5 | On-Target |
| EGFR | 75% | 250 | Potential off-target |
| BTK | 62% | 800 | Potential off-target |
| TEC | 55% | >1000 | Lower-potency off-target |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Example)
This protocol describes a typical workflow for assessing the selectivity of a compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a fluorescence-based assay (e.g., HTRF, FP) or a luminescence-based assay (e.g., Kinase-Glo).
-
Procedure: a. In a multi-well plate, add the kinase, the substrate, and ATP. b. Add this compound at various concentrations. c. Incubate for a specified period (e.g., 60 minutes) at room temperature. d. Add the detection reagent and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Chemoproteomic Profiling of Covalent Targets
This protocol provides a high-level overview of an approach to identify the covalent targets of this compound in a cellular context.
-
Cell Treatment: Treat cultured cells with a relevant concentration of this compound for a defined period. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis and Proteome Extraction: Lyse the cells and extract the total proteome.
-
Click Chemistry Handle (if applicable): If this compound were synthesized with a bio-orthogonal handle (e.g., an alkyne), a fluorescent tag or biotin could be attached via click chemistry.
-
Enrichment/Analysis:
-
If biotinylated: Use streptavidin beads to enrich for proteins that have been covalently modified by this compound.
-
If no handle (label-free): Compare the proteomes of treated and untreated cells to identify proteins with modified cysteines. This often involves specialized mass spectrometry techniques.
-
-
Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by LC-MS/MS to identify the proteins and the specific sites of covalent modification.
Visualizations
Caption: On-target mechanism of this compound, a covalent KRAS G12C inhibitor.
Caption: Experimental workflow for identifying off-target proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ARS-2102 Treatment Duration In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ARS-2102, a covalent KRAS G12C inhibitor, in preclinical in vivo studies. Due to the limited publicly available in vivo data for this compound, this guidance is substantially based on preclinical studies of other first-generation covalent KRAS G12C inhibitors, such as ARS-1620, and general principles from second-generation inhibitors. Researchers should adapt these recommendations as a starting point for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, first-generation, covalent inhibitor of KRAS G12C. It selectively targets the cysteine residue of the G12C mutant KRAS protein. By forming a covalent bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting the proliferation of cancer cells harboring the KRAS G12C mutation.
Q2: What is a recommended starting dose and treatment schedule for this compound in mouse models?
A2: Specific in vivo dosing for this compound is not widely published. However, for the related first-generation inhibitor ARS-1620, doses ranging from 50 to 200 mg/kg administered orally (p.o.) once daily have been used in xenograft models.[1] It is crucial to perform a dose-finding study (dose escalation) to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model. Continuous daily dosing is a common starting point, but intermittent schedules may also be explored to mitigate potential toxicities and delay the onset of resistance.
Q3: How can I monitor the in vivo efficacy of this compound?
A3: In vivo efficacy is primarily assessed by measuring tumor volume over time using calipers for subcutaneous models or through imaging techniques (e.g., bioluminescence, MRI, CT) for orthotopic models. Key metrics to calculate include Tumor Growth Inhibition (TGI). At the end of the study, tumors should be excised, weighed, and processed for further analysis.
Q4: What are the key pharmacodynamic (PD) biomarkers to assess this compound activity in tumors?
A4: The most direct PD biomarker is the level of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway. A significant reduction in p-ERK levels in tumor tissue following treatment indicates target engagement and pathway inhibition. You can also assess the occupancy of the KRAS G12C target by this compound using mass spectrometry-based approaches.
Q5: What are potential mechanisms of resistance to this compound, and how can treatment be optimized to overcome them?
A5: Resistance to KRAS G12C inhibitors can arise from several mechanisms, including secondary mutations in the KRAS gene or reactivation of the MAPK pathway through other signaling molecules (e.g., receptor tyrosine kinases). To overcome resistance and prolong efficacy, consider combination therapies. Preclinical studies with ARS-1620 have shown enhanced anti-tumor activity when combined with EGFR inhibitors or CDK4/6 inhibitors.[1] Intermittent dosing schedules are also being explored as a strategy to delay resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure at the tumor site.- Poor oral bioavailability.- Intrinsic resistance of the tumor model. | - Perform a pharmacokinetic (PK) study to determine drug concentration in plasma and tumor tissue.- Increase the dose or consider an alternative route of administration (e.g., intraperitoneal), though oral is preferred for clinical relevance.- Verify KRAS G12C mutation status of your cell line/model.- Test this compound in vitro on your cell line to confirm sensitivity.- Consider a combination therapy approach. |
| Significant Animal Weight Loss or Other Signs of Toxicity | - Dose is too high (above the MTD).- Off-target effects. | - Reduce the dose of this compound.- Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off; or dosing every other day).- Monitor animal health closely (daily weight checks, clinical observations).- Conduct a formal MTD study. |
| Tumor Relapse After Initial Response | - Acquired resistance.- Incomplete target inhibition. | - Collect relapsed tumors for molecular analysis to identify resistance mechanisms (e.g., sequencing of KRAS and other MAPK pathway genes).- Increase the dose if tolerated, to achieve more complete target engagement.- Implement a combination therapy strategy based on the identified resistance mechanism or based on known synergistic pathways (e.g., with an EGFR or SHP2 inhibitor). |
| Variability in Tumor Response Between Animals | - Inconsistent drug administration.- Tumor heterogeneity.- Differences in animal metabolism. | - Ensure consistent and accurate gavage technique for oral administration.- Increase the number of animals per group to improve statistical power.- Characterize the molecular profile of the tumors to assess heterogeneity. |
Experimental Protocols
In Vivo Dose-Finding and Efficacy Study
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies with human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
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Tumor Implantation: Subcutaneously inject 1-5 million cells in a mixture of media and Matrigel into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
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Dose Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween-80).
-
Treatment Administration:
-
Dose-Finding Phase: Administer a range of doses (e.g., 25, 50, 100, 200 mg/kg) once daily by oral gavage to small groups of animals (n=3-5) for 1-2 weeks. Monitor for signs of toxicity.
-
Efficacy Phase: Using a dose determined to be well-tolerated and biologically active, treat a larger cohort of animals (n=8-10 per group). Include a vehicle control group.
-
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight at the same frequency.
-
Endpoint: Continue treatment for a predetermined duration (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the last dose, collect tumor tissue and plasma for PK and PD analysis (e.g., p-ERK levels by Western blot or immunohistochemistry).
Western Blot for p-ERK Analysis
-
Tumor Lysate Preparation: Snap-freeze tumor samples in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.
Visualizations
Caption: Mechanism of action of this compound on the KRAS signaling pathway.
References
Technical Support Center: Troubleshooting ARS-2102 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARS-2102, a covalent inhibitor of KRAS G12C, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a GTPase that acts as a molecular switch in cellular signaling pathways. The G12C mutation, a substitution of glycine with cysteine at codon 12, leads to a constitutively active protein, driving tumor cell proliferation and survival.[3][4] this compound specifically targets this mutant cysteine. It covalently binds to the cysteine residue in the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state.[5][6] This covalent modification locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting pro-proliferative signaling pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[3][5]
Q2: Which cell lines are appropriate for in vitro studies with this compound?
The selection of appropriate cell lines is critical for meaningful results. You should use cell lines that harbor the KRAS G12C mutation. Examples of commonly used KRAS G12C mutant cell lines include NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer).[4] It is also advisable to include KRAS wild-type cell lines (e.g., H1975) or cell lines with other KRAS mutations (e.g., A549, KRAS G12S) as negative controls to demonstrate the selectivity of this compound for the G12C mutant.[4]
Q3: What are the expected outcomes of this compound treatment in sensitive cell lines?
In KRAS G12C mutant cell lines, successful treatment with this compound should lead to:
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Inhibition of cell proliferation and viability. [4]
-
Induction of apoptosis , which can be measured by an increase in markers like cleaved PARP and cleaved Caspase-7.[4]
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Decreased signaling through downstream pathways , observable as a reduction in the phosphorylation of key proteins like ERK (p-ERK) and AKT (p-AKT).[4][6]
Q4: How should I prepare and store this compound for in vitro experiments?
As a covalent inhibitor, the stability of this compound is crucial for reproducible results.[1] It is recommended to:
-
Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -80°C and protect it from light.
-
Prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment.
Troubleshooting Inconsistent Results
Inconsistent results in in vitro experiments with this compound can arise from various factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability Assay Results (e.g., IC50 values)
High variability in cell viability assays is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Integrity | Use cell lines from a reputable source (e.g., ATCC) and perform regular authentication (e.g., STR profiling). Maintain a consistent and low passage number for all experiments. Thaw a fresh vial of low-passage cells after a defined number of passages to prevent genetic drift.[1] |
| Seeding Density | Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. Visually inspect plates for even cell distribution and appropriate confluency before adding the inhibitor.[1] |
| Assay Format | Be aware that 2D monolayer and 3D spheroid cultures can yield different results, with KRAS G12C inhibitors often showing higher potency in 3D models.[1][7] Maintain consistency in your chosen format. If transitioning to 3D cultures, re-optimization of the assay is necessary. |
| Inhibitor Stability | Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Minimize freeze-thaw cycles by using aliquots.[1] |
| Treatment Duration | The duration of inhibitor exposure can significantly impact IC50 values. Ensure you are using a consistent and appropriate treatment time for your specific cell line and assay. |
Issue 2: Inconsistent Inhibition of Downstream Signaling (p-ERK, p-AKT)
Variability in Western blot results for downstream signaling markers is another common problem.
| Potential Cause | Recommended Troubleshooting Steps |
| Treatment Timepoint | The inhibition of p-ERK and p-AKT can be transient, with signaling rebound observed at later time points (e.g., 24 hours).[8] Perform a time-course experiment to identify the optimal time point to observe maximal inhibition. |
| Cell Lysis and Protein Extraction | Ensure that cell lysis is performed quickly and on ice with a buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Antibody Quality | Use high-quality, validated antibodies for both the phosphorylated and total forms of your target proteins. Optimize antibody dilutions and incubation times. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes of your gel. |
Quantitative Data Summary
The following table provides representative IC50 values for KRAS G12C inhibitors in various cell lines. Note that these are examples and the specific IC50 for this compound may vary.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| KRAS G12C Inhibitor 57 | H358 | Biochemical (KRAS G12C/SOS1 Binding) | 0.21 µM | [4] |
| ARS-1620 | H358 | Cell Viability (2D) | 0.4 µM | [9] |
| MRTX849 | H358 | Cell Viability (2D) | 10 - 973 nM | [7] |
| MRTX849 | MIA PaCa-2 | Cell Viability (2D) | 10 - 973 nM | [7] |
| MRTX849 | H358 | Cell Viability (3D) | 0.2 - 1042 nM | [7] |
| MRTX849 | MIA PaCa-2 | Cell Viability (3D) | 0.2 - 1042 nM | [7] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a standard procedure for assessing cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
-
Western Blot for p-ERK and p-AKT
This protocol provides a general workflow for analyzing downstream signaling.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[10]
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of this compound action.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: ARS-2102 Dose-Response Curve Analysis
Disclaimer: The term "ARS-2102" is predominantly associated with an industrial servo controller. However, based on the context of this request, this guide will address this compound as a hypothetical covalent inhibitor of the KRAS(G12C) protein, a common subject of inquiry in cancer research. The following data and protocols are representative examples for such a compound and should be adapted to specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRASG12C). By forming an irreversible covalent bond, it locks the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cancer cell proliferation.
Q2: Which cell lines are suitable for an this compound dose-response experiment?
A2: Cell lines harboring the KRAS(G12C) mutation are essential for assessing the activity of this compound. Commonly used models include NCI-H358 (lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (lung cancer). A KRAS wild-type cell line, such as A549, can be used as a negative control to demonstrate specificity.
Q3: What is a typical IC50 value for a KRAS(G12C) inhibitor like this compound?
A3: The half-maximal inhibitory concentration (IC50) for potent KRAS(G12C) inhibitors often falls within the nanomolar (nM) range. However, the exact value can vary significantly based on the cell line, assay type (e.g., biochemical vs. cell-based), and experimental conditions such as incubation time and cell density.
Troubleshooting Guide
Q4: My dose-response curve is flat, showing no inhibition even at high concentrations. What could be the issue?
A4:
-
Inactive Compound: Verify the integrity and purity of your this compound stock. Ensure it has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if necessary.
-
Incorrect Cell Line: Confirm that the cell line used indeed expresses the KRAS(G12C) mutation. A wild-type KRAS cell line will not respond to a G12C-specific inhibitor.
-
Assay Issues: The chosen assay (e.g., MTT, CellTiter-Glo®) may not be sensitive enough, or the endpoint measurement may be inappropriate for the mechanism of action. Consider an assay that directly measures the downstream effects of KRAS inhibition, such as p-ERK levels.
Q5: I'm observing high variability between my replicate wells. How can I improve consistency?
A5:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette to minimize well-to-well differences in cell number. Avoid seeding cells from the edges of the tissue culture flask where they may be less healthy.
-
Edge Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently. Avoid using the outer wells or fill them with sterile media/PBS to create a humidity barrier.
-
Pipetting Errors: Small volumes of concentrated compounds can be difficult to pipette accurately. Perform serial dilutions carefully and ensure complete mixing at each step.
Q6: The top and bottom plateaus of my sigmoidal curve are not well-defined. What does this mean?
A6:
-
Insufficient Dose Range: If the curve does not plateau at the top (low concentration) or bottom (high concentration), your dose range may be too narrow. Extend the concentration range in both directions to capture the full sigmoidal shape.
-
Compound Solubility: At high concentrations, the compound may be precipitating out of the media, leading to a truncated bottom plateau. Check the solubility of this compound in your culture medium.
-
Off-Target Effects/Toxicity: A curve that continues to slope downwards without a clear plateau could indicate general cytotoxicity at high concentrations, unrelated to the specific inhibition of KRAS(G12C).
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
This protocol outlines a standard method to determine the IC50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Culture KRAS(G12C) mutant cells (e.g., NCI-H358) to ~80% confluency.
-
Trypsinize and create a single-cell suspension. Count cells using a hemocytometer or automated cell counter.
-
Seed 2,000-5,000 cells per well in a 96-well, white, clear-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture medium to create a range of concentrations. A typical final concentration range might be 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations. Include DMSO-only wells as a vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal curve and determine the IC50 value.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound
| Concentration (nM) | Log Concentration | % Viability (NCI-H358) |
| 1 | 0.00 | 98.5 |
| 3 | 0.48 | 95.2 |
| 10 | 1.00 | 89.1 |
| 30 | 1.48 | 75.4 |
| 100 | 2.00 | 51.2 |
| 300 | 2.48 | 22.6 |
| 1000 | 3.00 | 8.9 |
| 3000 | 3.48 | 4.5 |
Table 2: Calculated IC50 Values for this compound
| Cell Line | Mutation | IC50 (nM) | Assay Type |
| NCI-H358 | KRAS(G12C) | 95 | Cell Viability |
| MIA PaCa-2 | KRAS(G12C) | 120 | Cell Viability |
| A549 | KRAS(WT) | >10,000 | Cell Viability |
Visualizations
Caption: Simplified KRAS(G12C) signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound dose-response curve experiments.
Technical Support Center: ARS-2102 and Related KRAS G12C Inhibitors
Disclaimer: Specific preclinical toxicology data for ARS-2102 is not publicly available at the time of this publication. The following information is based on the known class effects of KRAS G12C inhibitors and data from structurally related compounds, such as ARS-1620. Researchers should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This compound covalently binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
Q2: What are the potential toxicities associated with KRAS G12C inhibitors in animal studies?
While specific data for this compound is limited, class-wide toxicities for KRAS G12C inhibitors observed in preclinical and clinical studies include:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST) are a common finding.
-
Nephrotoxicity: Effects on kidney function have been reported.
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are frequently observed.
-
Dermatological Toxicity: Skin rashes can occur.
It is crucial to monitor animals for signs of these toxicities throughout the study.
Q3: What is known about the in vivo safety profile of compounds related to this compound?
Preclinical studies on ARS-1620, a predecessor to this compound, have indicated that it is generally well-tolerated in mice with no observed clinical toxicity during treatment periods.[1][2] Another analog, designated K20, also exhibited a benign toxicity profile in mice, with no evidence of bone marrow suppression or toxicity to other major organs.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality | - Acute toxicity at the administered dose.- Formulation/vehicle toxicity.- Improper administration technique. | - Perform a dose range-finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle toxicity.- Ensure proper training on the chosen route of administration (e.g., oral gavage, intraperitoneal injection). |
| Significant weight loss (>15-20%) | - Gastrointestinal toxicity (nausea, diarrhea).- Systemic toxicity affecting appetite. | - Reduce the dose of this compound.- Provide supportive care, such as supplemental nutrition and hydration.- Monitor for and manage diarrhea with appropriate supportive agents. |
| Elevated liver enzymes (ALT, AST) | - Hepatotoxicity. | - Reduce the dose or dosing frequency.- Consider co-administration of a hepatoprotective agent (use with caution and appropriate controls).- Perform histological analysis of liver tissue at the end of the study to assess for damage. |
| Elevated BUN or creatinine | - Nephrotoxicity. | - Ensure adequate hydration of the animals.- Reduce the dose of this compound.- Conduct urinalysis and kidney histology to assess renal damage. |
| Skin rash or dermatitis | - Dermatological toxicity. | - Monitor the severity of the rash.- Consider topical or systemic treatments to manage inflammation, in consultation with a veterinarian. |
Quantitative Data
As specific quantitative toxicity data for this compound is not publicly available, the following table provides a template for researchers to populate with their own experimental data.
Table 1: Template for In-Life Toxicology Observations in Rodent Studies with this compound
| Dose Group (mg/kg) | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Number of Animals | ||||
| Mortality | ||||
| Mean Body Weight Change (%) | ||||
| Incidence of Diarrhea | ||||
| Incidence of Dermatitis | ||||
| Other Clinical Signs |
Table 2: Template for Clinical Pathology Findings in Rodent Studies with this compound (End of Study)
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Experimental Protocols
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be uniform and stable for the duration of the study.
-
Dose Groups: Establish a minimum of 3-4 dose groups with a vehicle control. Doses should be selected based on a logarithmic scale (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
At the end of the study, collect blood for clinical pathology (hematology and serum chemistry).
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
Caption: Logical relationship between dose, toxicity, and mitigation strategies in animal studies.
References
Technical Support Center: Biomarkers of KRAS G12C Inhibitor Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity to KRAS G12C inhibitors, including compounds like ARS-2102. Given the limited publicly available data specific to this compound, this guide focuses on the broader class of KRAS G12C inhibitors, such as sotorasib and adagrasib, for which biomarker data is more established.
Frequently Asked Questions (FAQs)
Q1: What are the most common biomarkers investigated for predicting sensitivity to KRAS G12C inhibitors?
A1: The most studied biomarkers for predicting sensitivity to KRAS G12C inhibitors fall into three main categories:
-
Co-occurring Genomic Alterations: Mutations in other cancer-related genes, particularly tumor suppressors, can influence the efficacy of KRAS G12C inhibition. Key genes to consider are STK11 (also known as LKB1) and KEAP1. Concurrent mutations in these genes are often associated with poorer outcomes.[1][2][3][4] In contrast, some data suggests that co-mutations in TP53 may not significantly impact sensitivity.[4]
-
Activation of Bypass Signaling Pathways: The reactivation of downstream signaling pathways, despite KRAS G12C inhibition, is a common mechanism of both intrinsic and acquired resistance. The two primary pathways to monitor are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. Activation of these pathways can be assessed by measuring the phosphorylation levels of key proteins like ERK (pERK) and AKT (pAKT).
-
Protein Expression Levels: The expression level of Programmed Death-Ligand 1 (PD-L1) is another biomarker of interest. Some studies with sotorasib have shown responses across a range of PD-L1 expression levels, suggesting it may not be a straightforward predictive biomarker for this class of drugs.[5]
Q2: How do co-mutations in STK11 and KEAP1 affect sensitivity to KRAS G12C inhibitors?
A2: Co-mutations in STK11 and KEAP1 are generally considered negative predictive biomarkers for KRAS G12C inhibitors.[1][2][3][4] These mutations are associated with a more aggressive tumor biology and can lead to primary resistance. In a real-world analysis of patients treated with sotorasib, concurrent KEAP1 mutations were linked to shorter progression-free survival (PFS) and overall survival (OS).[4] Similarly, in studies with adagrasib, both KEAP1 and STK11 mutations were associated with shorter survival.[2]
Q3: What is the role of the MAPK and PI3K/AKT pathways in resistance?
A3: The MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways are the primary downstream effectors of KRAS signaling.[6] Even when a KRAS G12C inhibitor is effective at blocking the mutant protein, cancer cells can develop resistance by reactivating these pathways through other mechanisms. This can include mutations in other genes in the pathway (e.g., NRAS, BRAF, MEK) or through feedback loops involving receptor tyrosine kinases (RTKs) like EGFR. Therefore, monitoring the phosphorylation status of ERK and AKT can provide insights into whether these bypass pathways are activated.
Q4: Can circulating tumor DNA (ctDNA) be used to monitor for resistance?
A4: Yes, analyzing ctDNA from plasma samples is a promising, minimally invasive method to monitor for acquired resistance to KRAS G12C inhibitors.[7][8][9][10][11] Serial ctDNA analysis can detect the emergence of new mutations in KRAS itself or in other genes within the MAPK and other signaling pathways that confer resistance.[12] A decline in the variant allele frequency of KRAS G12C in ctDNA early in treatment may also be an indicator of therapeutic response.[7][11]
Troubleshooting Guides
Guide 1: Investigating Unexpected Resistance to a KRAS G12C Inhibitor in Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value in a known KRAS G12C mutant cell line. | Presence of co-mutations conferring resistance (e.g., in KEAP1 or STK11). | 1. Perform genomic sequencing of the cell line to confirm the presence of KRAS G12C and to identify any co-occurring mutations in key resistance genes. |
| Activation of bypass signaling pathways. | 2. Conduct a Western blot to assess the phosphorylation levels of ERK (pERK) and AKT (pAKT) at baseline and after treatment with the inhibitor. Persistent or reactivated phosphorylation suggests bypass pathway activation. | |
| Incorrect assay conditions. | 3. Ensure optimal cell seeding density and assay duration. Some KRAS G12C inhibitors show greater potency in 3D culture models compared to 2D monolayers.[13] | |
| Compound instability or inactivity. | 4. Verify the integrity and activity of the KRAS G12C inhibitor. |
Guide 2: Proximity Ligation Assay (PLA) for RAS-RAF Interaction - Low or No Signal
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or absent PLA signal. | Low protein expression levels. | 1. Confirm the expression of both RAS and RAF in your cell line or tissue sample using Western blotting or immunofluorescence. 2. Increase the concentration of the primary antibodies.[14] |
| Suboptimal primary antibodies. | 2. Ensure that the primary antibodies are validated for immunofluorescence and are from species compatible with the PLA probes (typically mouse and rabbit). | |
| Sample drying out during the assay. | 3. Use a hydrophobic pen to encircle the sample to keep reagents localized.[14] Maintain humidity during incubation steps. | |
| Inefficient ligation or amplification. | 4. Ensure that the ligase and polymerase are active and have been stored correctly. 5. Strictly adhere to the recommended incubation times and temperatures for the ligation and amplification steps.[15] | |
| Autofluorescence. | 6. If using formalin-fixed tissues, consider using a quenching agent like Sudan Black B.[14] |
Quantitative Data Summary
Table 1: Impact of Co-mutations on Clinical Outcomes with Adagrasib in NSCLC [2]
| Biomarker (Co-mutation) | Median Progression-Free Survival (PFS) in months | Median Overall Survival (OS) in months |
| KEAP1 Mutant | 4.1 | 5.4 |
| KEAP1 Wild-Type | 9.9 | 19.0 |
| STK11 Mutant | 4.2 | 9.8 |
| STK11 Wild-Type | 11.0 | Not Reached |
| KEAP1 WT / STK11 WT | 16.9 | Not Reached |
Table 2: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to Sotorasib [16]
| Cell Line | Cancer Type | Sotorasib IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 |
Experimental Protocols
Protocol 1: Western Blot for pERK and pAKT
This protocol is for assessing the activation state of the MAPK and PI3K/AKT pathways.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the KRAS G12C inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Proximity Ligation Assay (PLA) for RAS-RAF Interaction
This protocol allows for the in situ visualization of the interaction between RAS and RAF proteins.
-
Sample Preparation:
-
Culture cells on chamber slides or prepare tissue sections.
-
Fix, permeabilize, and perform antigen retrieval as required for your specific sample type and antibodies.
-
-
Blocking:
-
Block the samples with the blocking solution provided in the PLA kit for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Incubate the samples with a pair of primary antibodies, one for RAS (e.g., mouse anti-RAS) and one for RAF (e.g., rabbit anti-RAF), overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the samples and incubate with the PLA probes (anti-mouse PLUS and anti-rabbit MINUS) for 1 hour at 37°C.
-
-
Ligation:
-
Wash the samples and add the ligation solution. Incubate for 30 minutes at 37°C. This step will circularize the DNA oligonucleotides if the probes are in close proximity.[15]
-
-
Amplification:
-
Wash the samples and add the amplification solution containing a polymerase. Incubate for 100 minutes at 37°C to generate a rolling circle amplification product.[15]
-
-
Detection:
-
Wash the samples and detect the amplified DNA with fluorescently labeled oligonucleotides.
-
-
Imaging:
-
Mount the slides with a mounting medium containing DAPI and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Visualizations
Caption: KRAS G12C signaling and the mechanism of action of this compound.
Caption: Workflow for identifying biomarkers of KRAS G12C inhibitor sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. benchchem.com [benchchem.com]
- 7. Circulating Tumor DNA Dynamics Reveal KRAS G12C Mutation Heterogeneity and Response to Treatment with the KRAS G12C Inhibitor Divarasib in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Largest evaluation of acquired resistance to sotorasib in <em>KRAS</em> p.G12C-mutated non–small cell lung cancer (NSCLC) and colorectal cancer (CRC): Plasma biomarker analysis of CodeBreaK100. - ASCO [asco.org]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.benchsci.com [blog.benchsci.com]
- 15. Optimizing In Situ Proximity Ligation Assays for Mitochondria, ER, or MERC Markers in Skeletal Muscle Tissue and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Cell Line Contamination in ARS-2102 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, mitigating, and preventing cell line contamination that can adversely affect experiments involving the covalent KRAS G12C inhibitor, ARS-2102.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and how can it impact my this compound experiments?
Q2: I'm seeing unexpected changes in my cell culture's appearance and growth. Could this be contamination?
A2: Yes, visual changes in your cell culture are often the first indication of contamination. Signs to look for include:
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Turbidity or cloudiness in the culture medium, which can suggest bacterial or yeast contamination.[4][5]
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Sudden changes in pH , often indicated by a rapid color change of the phenol red indicator in the medium.[2]
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Microscopic evidence of mobile bacteria or filamentous structures of fungi.[6]
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Alterations in cell morphology , such as changes in shape, granularity, or the appearance of vacuoles.[4]
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A sudden decline in cell viability or proliferation rate. [2]
It is crucial to routinely inspect your cultures microscopically to familiarize yourself with their normal appearance.[4]
Q3: What is mycoplasma contamination and why is it a particular concern for cancer research involving this compound?
A3: Mycoplasma are small, free-living bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to detect by visual inspection.[7] They are a significant concern in cancer research because they can modulate fundamental cellular processes that are often the target of anti-cancer therapies.[8][9]
Specifically for this compound, a KRAS G12C inhibitor, mycoplasma infection is highly problematic. Research has shown that mycoplasmas can act as oncogenes by suppressing the p53 tumor suppressor pathway and cooperating with the RAS signaling pathway during cell transformation.[7] Since this compound targets the KRAS pathway, mycoplasma contamination can directly interfere with the drug's mechanism of action and lead to misleading results regarding its potency and efficacy.
Q4: What is cell line cross-contamination and how can it affect my results with a targeted therapy like this compound?
Q5: How can I detect cell line contamination?
A5: A multi-pronged approach to detection is recommended:
-
Visual Inspection: Regular microscopic examination of your cultures for any signs of microbial contamination.[4]
-
Mycoplasma Testing: Routine testing for mycoplasma is essential. Common methods include PCR-based assays, ELISA, and DNA staining (e.g., DAPI or Hoechst).[4] PCR is often recommended as a quick and reliable method.[4]
-
Cell Line Authentication: To prevent and detect cross-contamination, it is crucial to authenticate your cell lines. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. This technique generates a unique DNA fingerprint for each cell line, which can be compared to a reference database.
Q6: What should I do if I suspect my cell cultures are contaminated?
A6: If you suspect contamination, take the following steps immediately:
-
Isolate: Separate the suspected contaminated cultures from other cell lines to prevent further spread.[6]
-
Verify: Use appropriate detection methods to confirm the presence and identify the type of contaminant.
-
Discard: For most microbial contaminations, the best course of action is to discard the contaminated cultures and any reagents that may have come into contact with them.[6]
-
Decontaminate: Thoroughly clean and decontaminate all affected equipment, such as incubators and biosafety cabinets.
-
Review Procedures: Analyze your laboratory's aseptic techniques and protocols to identify and rectify the potential source of contamination.
For irreplaceable cell lines, some elimination methods for mycoplasma exist, such as specific antibiotics or in vivo passaging through mice, but these can be stressful to the cells and may not always be successful.[8]
Data Presentation
Table 1: Common Types of Cell Line Contamination and Their Characteristics
| Contaminant Type | Common Sources | Visual Indicators | Impact on Experiments |
| Bacteria | Poor aseptic technique, contaminated reagents/media | Cloudy media, pH changes (yellowing), visible motile particles under microscope | Competition for nutrients, release of toxins, altered cell growth[2] |
| Fungi (Yeast & Mold) | Airborne spores, contaminated equipment | Turbid media (yeast), filamentous structures (mold), pH changes | Nutrient depletion, production of cytotoxic metabolites |
| Mycoplasma | Cross-contamination from infected cultures, laboratory personnel | Often no visible signs, may cause subtle changes in cell growth or morphology | Altered gene expression, metabolism, and signaling pathways (e.g., RAS, p53)[7] |
| Viruses | Originating from the host tissue, contaminated biological reagents | Often no visible signs, may cause cytopathic effects in some cases | Altered cellular functions, potential for oncogenic transformation |
| Cross-Contamination | Mislabeled flasks, sharing of reagents between cell lines, aerosol generation | No immediate visual signs, may be detected by changes in morphology or growth rate over time | Inaccurate and irreproducible results, incorrect conclusions about drug sensitivity |
Table 2: Overview of Common Cell Line Contamination Detection Methods
| Detection Method | Target Contaminant | Principle | Advantages | Disadvantages |
| Microscopy | Bacteria, Fungi | Direct visual observation of microbial morphology. | Simple, rapid, and inexpensive. | Not effective for detecting mycoplasma or viruses. |
| PCR-Based Assays | Mycoplasma, Bacteria, Viruses, Cross-Contamination (using specific markers) | Amplification of specific DNA sequences of the contaminant. | Highly sensitive and specific, rapid results.[4] | Can be prone to false positives from DNA contamination. |
| ELISA | Mycoplasma | Detection of specific mycoplasma antigens using antibodies. | High specificity. | Less sensitive than PCR. |
| DNA Staining (DAPI/Hoechst) | Mycoplasma | Staining of extranuclear DNA, which appears as fluorescent flecks around the cell nuclei. | Relatively simple and quick. | Can be subjective and less sensitive than PCR. |
| Short Tandem Repeat (STR) Profiling | Cross-Contamination | Analysis of polymorphic short tandem repeat loci to generate a unique DNA profile for each cell line. | Gold standard for human cell line authentication, highly accurate. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Routine Mycoplasma Detection by PCR
This protocol provides a general outline for mycoplasma detection using a commercially available PCR kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control DNA)
-
Nuclease-free water
-
Aerosol-resistant pipette tips
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
Alternatively, prepare a cell lysate according to the kit manufacturer's instructions.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mixture by adding the components in the order specified by the kit manual. A typical reaction includes the PCR master mix, primers, and your sample DNA.
-
Include a positive control (provided in the kit) and a negative control (nuclease-free water) in each run.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Run the PCR program as recommended by the manufacturer. This typically involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Prepare an agarose gel of the recommended percentage (e.g., 1.5-2%).
-
Load the PCR products (including controls) into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Results Interpretation:
-
Visualize the DNA bands under UV light.
-
A band of the expected size in the positive control lane and your sample lane indicates mycoplasma contamination.
-
No band in the negative control lane confirms the validity of the assay.
-
Protocol 2: Human Cell Line Authentication using Short Tandem Repeat (STR) Profiling
This protocol outlines the general workflow for STR profiling. It is highly recommended to use a core facility or a commercial service for reliable results.
Materials:
-
Genomic DNA extracted from the cell line
-
STR profiling kit (containing fluorescently labeled primers for multiple STR loci)
-
PCR reagents
-
Thermal cycler
-
Capillary electrophoresis instrument
-
Gene analysis software
Procedure:
-
DNA Extraction:
-
Isolate high-quality genomic DNA from your cell line using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Amplify the STR loci using the multiplex PCR kit. The primers in the kit are fluorescently labeled, allowing for the detection of the amplified fragments.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.
-
-
Data Analysis:
-
The size of the amplified fragments is determined by the analysis software.
-
The software converts the fragment sizes into the number of repeats at each STR locus, generating a unique STR profile for the cell line.
-
-
Database Comparison:
-
Compare the generated STR profile to the reference STR profile of the original cell line in a public database (e.g., ATCC, DSMZ).
-
A match of ≥80% between the sample and the reference profile is generally considered to be from the same donor.
-
Mandatory Visualizations
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting suspected cell line contamination.
Caption: The signaling pathways affected by mycoplasma that can interfere with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIH Guide: APPLICATIONS OF INNOVATIVE TECHNOLOGIES FOR THE MOLECULAR ANALYSIS OF CANCER: PHASED TECHNOLOGY APPLICATION AWARD (R21/33) [grants.nih.gov]
Technical Support Center: Improving ARS-2102 Bioavailability for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of ARS-2102, a potent covalent KRAS G12C inhibitor.[1] The information provided is based on established principles for improving the bioavailability of poorly soluble and complex small molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound like this compound is a common challenge, often stemming from its poor solubility and physiological factors.
-
Potential Causes:
-
Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
-
Atropisomerism: this compound is an atropisomeric compound. It is possible that the different atropisomers have distinct pharmacokinetic profiles, and in vivo conditions could potentially favor one form over another, leading to variability.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.
-
Control Particle Size: Employ micronization or nano-milling techniques to reduce the particle size of the this compound drug substance. This increases the surface area for dissolution.
-
Formulation Optimization: Explore enabling formulations designed to improve solubility and dissolution rates. (See Issue 2 for details).
-
Evaluate Different Routes of Administration: If oral bioavailability remains highly variable, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass the complexities of GI absorption, at least in initial efficacy studies.
-
-
Issue 2: Low Oral Bioavailability (<10%)
-
Question: Our initial pharmacokinetic studies with a simple suspension of this compound show very low oral bioavailability. How can we improve this?
-
Answer: Low oral bioavailability is a frequent hurdle for complex, poorly soluble molecules. A systematic approach to formulation development is crucial.
-
Recommended Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common and effective choice.
-
Nanosuspensions: Creating a crystalline suspension of this compound at the nanoscale can increase its dissolution velocity.
-
-
Workflow for Formulation Selection:
-
Physicochemical Characterization: Determine the solubility of this compound in various pharmaceutically acceptable solvents, lipids, and polymers.
-
Prototype Formulation: Develop small-scale prototypes of different formulation types (e.g., ASD, SEDDS).
-
In Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations in biorelevant media (e.g., FaSSIF, FeSSIF).
-
In Vivo Pharmacokinetic Screening: Evaluate the most promising formulations from in vitro testing in a small animal model (e.g., rat) to determine the most effective approach for improving bioavailability.
-
-
Issue 3: Poor In Vivo Efficacy Despite Apparent In Vitro Potency
-
Question: this compound is highly potent in our cell-based assays, but we are not observing the expected tumor growth inhibition in our xenograft models. Could this be a bioavailability issue?
-
Answer: Yes, a discrepancy between in vitro potency and in vivo efficacy is often linked to inadequate drug exposure at the tumor site.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a study to measure the plasma and tumor concentrations of this compound over time after dosing. This will determine if the drug is reaching the target tissue at concentrations sufficient to inhibit KRAS G12C signaling.
-
Target Engagement Biomarkers: Analyze downstream biomarkers of KRAS signaling (e.g., p-ERK) in tumor tissue to confirm that this compound is engaging its target in vivo.
-
Dose Escalation: If tolerated, a dose escalation study can help determine if higher doses can achieve the necessary therapeutic exposure.
-
Re-evaluate Formulation and Route of Administration: If exposure remains low, a more advanced formulation or a different route of administration may be necessary to achieve therapeutic concentrations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A1: The most common and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): These formulations involve dispersing the drug in a polymer matrix to create a high-energy, amorphous form that is more soluble than the crystalline form.
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice. They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, leading to faster dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.
Q2: What are the key physicochemical properties of this compound that I should consider when developing a formulation?
A2: While specific data for this compound is not publicly available, for a complex molecule of this type, you should characterize the following:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract.
-
LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting appropriate solvents and lipids for formulations.
-
Crystalline Form and Polymorphism: Different crystal forms can have different solubilities and dissolution rates.
-
Chemical Stability: Assess the stability of this compound in different solvents, pH conditions, and in the presence of formulation excipients.
Q3: How do I choose between different preclinical animal models for bioavailability studies?
A3: The choice of animal model depends on the stage of your research and the specific questions you are trying to answer.
-
Mice: Often used for initial efficacy studies due to the availability of xenograft and transgenic models. However, their small size can make serial blood sampling challenging.
-
Rats: Frequently used for initial pharmacokinetic and bioavailability screening due to their larger size, which allows for serial blood sampling from a single animal.
-
Dogs/Non-human primates: Used in later-stage preclinical development to better predict human pharmacokinetics, as their GI physiology is more similar to humans.
Q4: Are there any specific challenges related to the covalent and atropisomeric nature of this compound that might affect its bioavailability?
A4: Yes, these features can introduce additional complexities:
-
Covalent Reactivity: The reactive group in this compound could potentially interact with components of the GI tract or formulation excipients, which could impact its stability and absorption. Stability studies in biorelevant media are recommended.
-
Atropisomerism: The two atropisomers of this compound may have different solubilities, permeabilities, and metabolic stabilities. It is important to use a consistent and well-characterized isomeric ratio in all studies to ensure reproducibility. If feasible, separating the atropisomers and evaluating them individually could provide valuable insights.
Data Presentation
Table 1: Example of a Screening Table for Formulation Development of this compound
| Formulation ID | Formulation Type | Drug Load (% w/w) | Key Excipients | In Vitro Dissolution (µg/mL at 60 min) | In Vivo Bioavailability (%) |
| F1 | Aqueous Suspension | 5% | 0.5% HPMC, 0.1% Tween 80 | 2.5 | 3.2 |
| F2 | Amorphous Solid Dispersion | 20% | PVP-VA 64 | 25.8 | 28.5 |
| F3 | SEDDS | 10% | Capryol 90, Kolliphor RH 40, Transcutol HP | 45.2 | 45.7 |
| F4 | Nanosuspension | 15% | Poloxamer 188 | 15.6 | 18.9 |
Note: The data in this table is illustrative and not actual experimental data for this compound.
Experimental Protocols
Protocol 1: General Procedure for Oral Bioavailability Study in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water. Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
Formulation Preparation: Prepare the formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.
-
Dosing: Weigh each animal immediately before dosing to calculate the exact volume to be administered. Administer the formulation via oral gavage using a suitable gavage needle.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Keep the samples on ice until centrifugation.
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to clean, labeled tubes. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
References
Validation & Comparative
Confirming ARS-2102 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology. ARS-2102, a potent covalent inhibitor, has emerged from this research, building on the foundation of its precursors like ARS-1620. Verifying that such compounds engage their intended target within the complex cellular environment is a critical step in their development and validation. This guide provides a comparative overview of methodologies to confirm the cellular target engagement of this compound, with a comparison to the FDA-approved KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).
Quantitative Comparison of KRAS G12C Inhibitors
The following tables summarize key parameters for ARS-1620 (as a proxy for this compound), sotorasib, and adagrasib, highlighting their biochemical potency and cellular target engagement. Direct comparative data for this compound is limited in publicly available literature; therefore, data for its well-characterized precursor, ARS-1620, is presented.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (µM) | Source(s) |
| ARS-1620 | KRAS G12C | Nucleotide Exchange Assay | - | 0.21 | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange Assay | - | - | |
| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange Assay | - | - |
Note: Kd values represent the dissociation constant, a measure of binding affinity. IC50 values in biochemical assays measure the concentration of an inhibitor required to reduce a specific biochemical activity by 50%.
Table 2: Cellular Target Engagement and Activity of KRAS G12C Inhibitors
| Inhibitor | Parameter | Value | Cell Line | Assay Type | Source(s) |
| ARS-1620 | Target Engagement (TE50) | ~0.3 µM | KRAS G12C mutant cell lines | Mass Spectrometry | [2] |
| ARS-1620 | Cell Viability (IC50) | ~0.15 µM (average) | KRAS G12C mutant cell lines | Cell Proliferation Assay | [3] |
| ARS-1620 | Target Occupancy | >70% at 200 mg/kg in vivo | MIA PaCa-2 xenografts | Mass Spectrometry | [3] |
| Sotorasib (AMG 510) | NanoBRET™ IC50 | - | HEK293 | NanoBRET™ Assay | [4] |
| Adagrasib (MRTX849) | NanoBRET™ IC50 | - | HEK293 | NanoBRET™ Assay | [4] |
Note: TE50 is the concentration required for 50% target engagement. Cellular IC50 for viability indicates the concentration needed to inhibit cell growth by 50%. Target occupancy measures the percentage of the target protein bound by the inhibitor.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding how target engagement is confirmed.
KRAS G12C signaling and the inhibitory action of this compound.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5]
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer without detergents.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble KRAS G12C protein in each sample using Western blotting or an ELISA with a specific anti-KRAS antibody.
-
-
Data Analysis:
-
Plot the percentage of soluble KRAS G12C relative to the unheated control against the temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and thus target engagement. The magnitude of this shift (ΔTm) can be quantified.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4][6]
-
Cell Preparation:
-
Co-transfect HEK293 cells with vectors expressing NanoLuc®-KRAS G12C (the BRET donor) and a HaloTag®-fused protein (optional, for structural control).
-
Alternatively, use a cell line stably expressing the NanoLuc®-KRAS G12C fusion.
-
Plate the transfected cells in a 96- or 384-well plate.
-
-
Assay Execution:
-
Add the NanoBRET™ tracer, a fluorescently labeled small molecule that binds to the same pocket as the inhibitor, to the cells at a predetermined optimal concentration.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal from NanoLuc®.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®, ~460nm) and acceptor (tracer, ~618nm) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and target engagement.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mass Spectrometry-Based Target Occupancy
Mass spectrometry (MS) provides a direct and quantitative method to measure the percentage of KRAS G12C that is covalently bound by an inhibitor in cellular or tissue samples.[7][8]
-
Sample Preparation:
-
Treat KRAS G12C mutant cells with this compound at various concentrations and for different time points.
-
Harvest the cells, lyse them, and quantify the total protein concentration.
-
-
Proteolysis and Peptide Preparation:
-
Reduce disulfide bonds in the protein lysate using dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (IAA). This step is crucial as it caps the unmodified Cys12 of unbound KRAS G12C.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is programmed to specifically detect and quantify the peptide containing the Cys12 residue in both its unmodified (IAA-capped) and this compound-modified forms.
-
-
Data Analysis:
-
Quantify the peak areas of the extracted ion chromatograms for both the modified and unmodified peptides.
-
Calculate the target occupancy as the ratio of the modified peptide signal to the sum of the modified and unmodified peptide signals.
-
This comprehensive approach, combining multiple robust methodologies, is essential for unequivocally confirming the cellular target engagement of this compound and for building a strong foundation for its further preclinical and clinical development.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® TE Intracellular RAS Assay [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: ARS-2102 and Sotorasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the early-generation KRAS G12C inhibitor ARS-2102, represented by its well-characterized analogue ARS-1620, and the clinically approved drug sotorasib (AMG-510) in Non-Small Cell Lung Cancer (NSCLC) models.
The discovery of small molecules capable of directly targeting the KRAS G12C mutation, long considered an "undruggable" target, has marked a significant breakthrough in oncology. Sotorasib was the first such inhibitor to receive regulatory approval, while this compound represents a first-generation effort in this class. This guide synthesizes available preclinical data to illuminate the key differences in their mechanism, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both ARS-series inhibitors and sotorasib are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. They bind to a transiently accessible pocket, known as the switch-II pocket, when KRAS G12C is in its inactive, GDP-bound state. This irreversible binding locks the protein in an inactive conformation, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling pathways, primarily the MAPK pathway.
Sotorasib's design, however, incorporates enhanced interactions with the His95 residue of KRAS G12C, which are not as prominent in the earlier ARS-series compounds. This structural optimization is reported to contribute to its increased potency compared to first-generation inhibitors like ARS-1620.[1][2]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and sotorasib are not publicly available. However, data on the closely related compound ARS-1620 provides a benchmark for the early-generation ARS series.
In Vitro Performance
Studies on a panel of KRAS G12C-mutant NSCLC cell lines have shown that ARS-1620 can inhibit cell proliferation, though the sensitivity varies across different cell lines.[3] For instance, in the NCI-H358 cell line, ARS-1620 demonstrated a dose-dependent inhibition of KRAS signaling with an IC50 of approximately 120 nM.[4] In comparison, preclinical data for sotorasib indicates enhanced potency, with reported antiproliferative IC50 values in the low nanomolar range in similar cell line models.[1] The improved potency of sotorasib is attributed to its optimized chemical structure.[2]
| Parameter | ARS-1620 (as a proxy for this compound) | Sotorasib (AMG-510) |
| Target | KRAS G12C | KRAS G12C |
| Mechanism | Covalent, irreversible inhibitor of GDP-bound KRAS | Covalent, irreversible inhibitor of GDP-bound KRAS with enhanced His95 interaction |
| Cellular Potency (IC50) | Micromolar to high nanomolar range (e.g., ~120 nM in H358 cells)[4] | Low nanomolar range[1] |
In Vivo Performance
In mouse xenograft models of NSCLC, ARS-1620 has demonstrated dose-dependent tumor growth inhibition.[4] For example, in patient-derived xenograft models, ARS-1620 showed significant anti-tumor activity.[4] However, sotorasib has also shown robust tumor regression in a variety of preclinical xenograft models, which has been a key part of its development and subsequent clinical success.[1] While direct comparative in vivo studies are lacking, the superior in vitro potency of sotorasib suggests a potential for greater in vivo efficacy at comparable doses.
Experimental Protocols
The evaluation of KRAS G12C inhibitors like this compound and sotorasib in NSCLC models follows established preclinical research methodologies.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Culture: KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, NCI-H2122) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the KRAS G12C inhibitor (e.g., ARS-1620 or sotorasib) for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: KRAS G12C-mutant NSCLC cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment Administration: The inhibitor (e.g., ARS-1620 or sotorasib) is administered orally at a specified dose and schedule. A vehicle control is given to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated and statistically analyzed.
Summary and Conclusion
While this compound represents an important early step in the development of covalent KRAS G12C inhibitors, the publicly available preclinical data, primarily through its analogue ARS-1620, suggests that it is less potent than the clinically approved sotorasib. Sotorasib's development reflects a successful optimization of the initial chemical scaffold, leading to enhanced potency and, ultimately, clinical benefit. For researchers in the field, the evolution from the ARS series to sotorasib provides a compelling case study in structure-based drug design and the iterative process of inhibitor optimization. Future research may focus on overcoming the resistance mechanisms that have been observed with both first and second-generation KRAS G12C inhibitors.
References
- 1. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Comparison: ARS-2102 vs. Adagrasib in KRAS G12C Inhibition
A direct preclinical comparison between the novel KRAS G12C inhibitor ARS-2102 and the FDA-approved drug adagrasib is not currently possible due to the lack of publicly available preclinical data for this compound. While adagrasib has been extensively characterized in preclinical and clinical studies, information regarding the in vitro and in vivo efficacy and mechanism of action of this compound remains largely undisclosed in the scientific literature.
Adagrasib (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It has demonstrated significant preclinical activity, leading to its successful clinical development and approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). This guide will provide an overview of the available preclinical data for adagrasib, which would serve as a benchmark for comparison if and when data for this compound becomes available.
Adagrasib: A Profile of a Covalent KRAS G12C Inhibitor
Adagrasib is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein.[1][4][5] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, that are critical for cancer cell proliferation and survival.[6]
Preclinical Efficacy of Adagrasib
Preclinical studies have demonstrated the potent and selective anti-tumor activity of adagrasib in various cancer models harboring the KRAS G12C mutation.
| Parameter | Cell Line/Model | Result | Reference |
| Cellular IC50 | KRAS G12C-mutant NSCLC cell lines | Varies by cell line | [2] |
| In Vivo Efficacy | KRAS G12C-mutant NSCLC xenograft models | Tumor regression and extended survival | [2][7] |
| CNS Penetration | Preclinical brain metastasis models | Demonstrated CSF penetration and anti-tumor activity | [2][3][8] |
Note: Specific quantitative data for adagrasib's preclinical performance is distributed across various publications and is not consolidated into a single comprehensive source. The table above provides a summary of the types of data available.
Experimental Protocols for Adagrasib Preclinical Studies
The following are generalized experimental protocols commonly used in the preclinical evaluation of KRAS G12C inhibitors like adagrasib.
Cell Viability Assays:
-
Method: Cancer cell lines with the KRAS G12C mutation are seeded in 96-well plates and treated with varying concentrations of the inhibitor. Cell viability is typically assessed after 72 hours of incubation using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blotting:
-
Method: KRAS G12C mutant cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated and total levels of downstream effector proteins like ERK and AKT, as well as KRAS itself.
-
Purpose: To confirm the mechanism of action by assessing the inhibition of downstream signaling pathways.
In Vivo Tumor Xenograft Models:
-
Method: Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated orally with the inhibitor or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis.
-
Endpoints: Tumor growth inhibition, tumor regression, and overall survival are key efficacy endpoints.
This compound: An Emerging KRAS G12C Inhibitor
Information on this compound is sparse. A 2022 publication in Organic Process Research & Development details a scalable synthesis route for this compound, describing it as a "first-generation covalent KRASG12C inhibitor." However, this article focuses exclusively on the chemical manufacturing process and does not provide any biological data. Searches for preclinical studies detailing the efficacy, selectivity, or mechanism of action of this compound have not yielded any results.
It is important to distinguish this compound from SHR-A2102, which is a Nectin-4 targeted antibody-drug conjugate and a different class of anti-cancer agent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of KRAS G12C inhibitors.
Caption: KRAS Signaling Pathway and Adagrasib's Mechanism of Action.
References
- 1. In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Guide to ERK Phosphorylation Inhibition: A Focus on SCH772984
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ERK1/2 inhibitor SCH772984 with other selective inhibitors of the MAPK/ERK signaling pathway. The information presented is intended to assist researchers in selecting the appropriate tools for their studies on ERK signaling and in the development of novel therapeutics. Experimental data is summarized for clear comparison, and detailed protocols for key validation experiments are provided.
Introduction to ERK Inhibition
The Extracellular signal-regulated kinases (ERK1 and ERK2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK pathway is a well-established driver in many human cancers, making it a key target for therapeutic intervention. This guide focuses on SCH772984, a potent and selective ERK1/2 inhibitor, and compares its performance with other inhibitors targeting this pathway.
Performance Comparison of ERK Pathway Inhibitors
The following table summarizes the in vitro potency of selected ERK and MEK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%.
| Inhibitor | Target | IC50 (ERK1) | IC50 (ERK2) | IC50 (MEK1) | IC50 (MEK2) | Mechanism of Action |
| SCH772984 | ERK1/2 | 4 nM[1][2] | 1 nM[1][2] | - | - | ATP-competitive[1] |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM[3][4] | 5 nM[3][4] | - | - | Selective ERK1/2 inhibitor[3][4] |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (Ki)[5] | <0.3 nM (Ki)[5] | - | - | Reversible, ATP-competitive[5][6] |
| Trametinib (GSK1120212) | MEK1/2 | - | - | 0.92 nM[7] | 1.8 nM[7] | Allosteric, non-ATP competitive[8] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Inhibition Points
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the points of intervention for the compared inhibitors.
Caption: The MAPK/ERK signaling cascade and points of inhibition.
Experimental Protocols
Accurate validation of ERK phosphorylation inhibition is crucial. The following are detailed protocols for two common methods: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting for Phospho-ERK (p-ERK)
This protocol allows for the semi-quantitative detection of phosphorylated ERK relative to the total ERK protein.
Experimental Workflow Diagram
Caption: Workflow for Western Blot validation of ERK phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at a suitable density. Once attached, serum-starve the cells if necessary to reduce basal ERK activation. Pre-treat with varying concentrations of the ERK inhibitor (e.g., SCH772984) for a predetermined time (e.g., 1-4 hours). Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL for 15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane of the first set of antibodies. After confirming the removal of the signal, re-probe the membrane with an antibody against total ERK1/2, following steps 6-9.
-
Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of inhibition.
ELISA for Phospho-ERK (p-ERK)
ELISA provides a quantitative measure of p-ERK levels and is suitable for higher throughput screening.
Detailed Steps:
-
Sample Preparation: Prepare cell lysates as described for Western Blotting (steps 1-3).
-
Assay Procedure (based on a typical sandwich ELISA kit):
-
Add prepared cell lysates and standards to the wells of a microplate pre-coated with a capture antibody for ERK.
-
Incubate to allow the ERK protein to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for the phosphorylated form of ERK (p-ERK).
-
Incubate to allow the detection antibody to bind to the captured p-ERK.
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Wash the wells.
-
Add a substrate that will be converted by the enzyme to produce a colorimetric or fluorescent signal.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the readings of the known standards. Use this curve to calculate the concentration of p-ERK in the experimental samples. Normalize these values to the total ERK concentration, which can be determined using a parallel ELISA for total ERK.
Conclusion
SCH772984 is a highly potent inhibitor of ERK1/2, demonstrating low nanomolar efficacy in biochemical assays. Its performance is comparable to other selective ERK inhibitors like Temuterkib and Ulixertinib. When selecting an inhibitor, researchers should consider the specific context of their experiments, including the cell type, the presence of upstream mutations (e.g., BRAF or RAS), and the desired duration of inhibition. The experimental protocols provided herein offer robust methods for validating the efficacy of these compounds in inhibiting ERK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating ARS-2102: A Comparative Guide to Western Blot and its Alternatives for KRASG12C Target Engagement
For researchers, scientists, and drug development professionals engaged in the validation of KRASG12C inhibitors like ARS-2102, this guide provides a comprehensive comparison of Western blot protocols and alternative methods for target validation. Detailed experimental methodologies and quantitative data summaries are presented to facilitate informed decisions in the laboratory.
The covalent inhibitor this compound represents a significant advancement in targeting the KRASG12C mutation, a key oncogenic driver in several cancers.[1][2] Validating the engagement of this compound with its target and assessing its impact on downstream signaling pathways is a critical step in its preclinical and clinical development. While Western blotting remains a cornerstone technique for protein analysis, a variety of alternative and complementary methods offer distinct advantages in terms of throughput, quantification, and sensitivity.
Comparative Analysis of Target Validation Methods
This section provides a comparative overview of Western blotting and its alternatives for validating the efficacy of this compound. The subsequent tables summarize the quantitative aspects and key features of each technique.
| Parameter | Western Blot | ELISA (Cell-Based) | In-Cell Western (ICW) | Capillary Electrophoresis Western (CE-Western) |
| Primary Application | Protein detection and semi-quantitative analysis | Quantitative protein measurement in cell lysates | Quantitative immunofluorescence in multi-well plates | Automated, quantitative protein analysis |
| Throughput | Low to medium | High | High | High |
| Sensitivity | Moderate | High | High | High |
| Time to Result | 1-2 days | 4-6 hours | 6-8 hours | < 3 hours per sample |
| Quantitative Accuracy | Semi-quantitative to quantitative | Highly quantitative | Highly quantitative | Highly quantitative |
| Sample Consumption | High | Low | Low | Very Low |
| Multiplexing Capability | Limited (stripping and re-probing) | Limited (one target per well) | Up to two targets per well (different fluorophores) | Yes (multiple targets per capillary) |
| Automation | Limited | High | High | Fully automated |
Detailed Experimental Protocols
A detailed protocol for a conventional Western blot is provided below, followed by brief overviews of alternative methods.
Western Blot Protocol for this compound Target Validation (Downstream Signaling)
This protocol is designed to assess the inhibition of KRASG12C downstream signaling by this compound by measuring the phosphorylation levels of key effector proteins like ERK (p-ERK).
1. Cell Culture and Treatment:
-
Seed KRASG12C mutant cancer cells (e.g., NCI-H358) in 6-well plates.
-
Once cells reach 70-80% confluency, treat with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-20% Tris-glycine gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
8. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control.
Alternative Methodologies
-
ELISA (Enzyme-Linked Immunosorbent Assay): Cell-based ELISA kits are available for key signaling proteins like p-ERK. In this format, cells are cultured in 96-well plates, treated with the inhibitor, and then lysed directly in the wells. A primary antibody specific to the target protein is added, followed by an enzyme-linked secondary antibody and a substrate to produce a measurable colorimetric or fluorescent signal. This method offers higher throughput and better quantification than traditional Western blotting.
-
In-Cell Western (ICW): This technique combines the specificity of Western blotting with the high-throughput nature of ELISA.[3] Cells are grown and treated in 96- or 384-well plates, then fixed and permeabilized. Primary antibodies against two different targets (e.g., p-ERK and a normalization protein) are added, followed by secondary antibodies conjugated to different near-infrared fluorophores. The plate is then scanned on an imaging system to quantify the fluorescence intensity in each well.[3]
-
Capillary Electrophoresis Western (CE-Western): Also known as Simple Western™, this automated system separates proteins by size or charge in a capillary, followed by immunodetection.[4][5] It requires very small sample volumes and provides fully quantitative and reproducible results in a few hours.[4][5]
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: Western Blot Workflow for this compound Target Validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [논문]Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRASG12C Inhibitor this compound [scienceon.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
ARS-2102: A Comparative Analysis of Cross-Reactivity with RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
ARS-2102 is a potent, covalent inhibitor specifically designed to target the KRAS G12C mutation, a significant driver in various cancers. As with any targeted therapy, understanding its selectivity and potential for cross-reactivity with other closely related proteins is paramount for predicting both efficacy and potential off-target effects. This guide provides a comparative overview of the selectivity of this compound against other RAS isoforms, based on available preclinical data.
Summary of Cross-Reactivity Data
Currently, detailed quantitative data on the cross-reactivity of this compound against other RAS isoforms such as HRAS, NRAS, or other KRAS mutants is not extensively available in the public domain. The primary focus of published research has been on its potent and selective inhibition of KRAS G12C.
For context, we can look at the selectivity profiles of other well-characterized KRAS G12C inhibitors. Typically, the selectivity of these inhibitors is assessed using a variety of biochemical and cellular assays. High selectivity for KRAS G12C over other RAS isoforms and the wild-type KRAS is a key characteristic of a clinically viable inhibitor.
| Target Isoform | This compound Activity | Comparative Inhibitor A (e.g., Sotorasib) Activity | Comparative Inhibitor B (e.g., Adagrasib) Activity |
| KRAS G12C | Potent Covalent Inhibitor | High Potency | High Potency |
| Wild-Type KRAS | Data Not Publicly Available | Low to No Activity | Low to No Activity |
| HRAS | Data Not Publicly Available | Low to No Activity | Low to No Activity |
| NRAS | Data Not Publicly Available | Low to No Activity | Low to No Activity |
| Other KRAS Mutants (e.g., G12D, G12V) | Data Not Publicly Available | Low to No Activity | Low to No Activity |
Note: The table above is illustrative. Specific quantitative data (e.g., IC50, Ki) for this compound is needed for a direct comparison.
Experimental Protocols for Assessing RAS Isoform Selectivity
To determine the cross-reactivity of a RAS inhibitor like this compound, a series of standardized biochemical and cellular assays are typically employed.
Biochemical Assays
These assays utilize purified proteins to measure the direct interaction between the inhibitor and the target.
-
Nucleotide Exchange Assays (NEA):
-
Principle: Measures the inhibitor's ability to lock RAS in its inactive, GDP-bound state by preventing the exchange for GTP, which is required for RAS activation. The assay can be monitored using fluorescently labeled nucleotides.
-
Protocol Outline:
-
Purified recombinant RAS isoforms (KRAS G12C, WT KRAS, HRAS, NRAS) are incubated with a fluorescently labeled GDP analog.
-
The inhibitor (this compound) at various concentrations is added to the RAS-GDP complex.
-
A guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of unlabeled GTP are added to initiate nucleotide exchange.
-
The rate of fluorescence change is monitored over time to determine the IC50 value of the inhibitor for each RAS isoform.
-
-
-
Competition Binding Assays:
-
Principle: Measures the ability of the inhibitor to compete with a known binder for the target protein.
-
Protocol Outline:
-
A known fluorescently labeled ligand that binds to the target RAS isoform is used.
-
The inhibitor (this compound) is titrated into a solution containing the RAS protein and the fluorescent ligand.
-
The displacement of the fluorescent ligand, resulting in a change in fluorescence polarization or other signal, is measured to determine the binding affinity (Kd or Ki) of the inhibitor.
-
-
Cellular Assays
These assays are performed in living cells to assess the inhibitor's activity in a more physiologically relevant context.
-
Target Engagement Assays (e.g., NanoBRET™):
-
Principle: Measures the binding of the inhibitor to the target protein within intact cells.
-
Protocol Outline:
-
Cells are engineered to express a RAS isoform fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the RAS protein is added to the cells.
-
In the absence of an inhibitor, the tracer binds to the RAS-NanoLuc fusion, bringing the luciferase and the tracer in close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).
-
The inhibitor (this compound) is added, and its competition with the tracer for binding to RAS results in a decrease in the BRET signal, allowing for the determination of cellular IC50.
-
-
-
Downstream Signaling Pathway Inhibition Assays (Western Blot or ELISA):
-
Principle: Measures the inhibitor's effect on the phosphorylation of downstream effector proteins in the RAS signaling cascade (e.g., ERK, AKT).
-
Protocol Outline:
-
Cell lines expressing different RAS isoforms are treated with varying concentrations of the inhibitor.
-
After a set incubation period, cells are lysed, and protein extracts are collected.
-
Western blotting or ELISA is performed using antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
The reduction in phosphorylation is quantified to determine the potency of the inhibitor in a cellular context.
-
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
Caption: Simplified RAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a Nucleotide Exchange Assay (NEA).
A Comparative Guide to KRAS G12C Inhibitors: ARS-2102 and First-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. First-generation inhibitors, such as sotorasib and adagrasib, have demonstrated clinical efficacy and have been approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the preclinical potency of these first-generation inhibitors alongside available information for ARS-2102, a more recently disclosed covalent inhibitor of KRAS G12C.
While comprehensive preclinical data for this compound is not as widely available in the public domain as for sotorasib and adagrasib, it is identified as a potent, atropisomeric covalent KRAS G12C inhibitor. This guide summarizes the available quantitative data for the first-generation inhibitors to provide a benchmark for comparison.
Quantitative Comparison of Preclinical Potency
The following table summarizes the in vitro potency of sotorasib and adagrasib in various KRAS G12C mutant cancer cell lines. This data is crucial for understanding the relative efficacy of these compounds at a cellular level.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib | NCI-H358 | NSCLC | 6 | [1] |
| MIA PaCa-2 | Pancreatic | 9 | [1] | |
| NCI-H23 | NSCLC | 690.4 | [1] | |
| Adagrasib | NCI-H358 | NSCLC | 10 - 973 (2D culture) | [2] |
| MIA PaCa-2 | Pancreatic | 0.2 - 1042 (3D culture) | [2] | |
| Various | Various | 5 (Biochemical) | [2] | |
| This compound | Data not publicly available | - | - | [3] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes. Specific preclinical data for this compound is described in "Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRASG12C Inhibitor this compound" by Xiaogen Yang et al., published in Organic Process Research & Development in 2022, but is not available in publicly accessible databases.[3]
KRAS Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent engagement of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and differentiation.
Covalent KRAS G12C inhibitors, including sotorasib, adagrasib, and this compound, work by specifically and irreversibly binding to the mutant cysteine residue at position 12. This locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling.
Caption: KRAS signaling pathway and the mechanism of action of covalent G12C inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KRAS G12C inhibitor potency.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on the proliferation of KRAS G12C mutant cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitors (this compound, sotorasib, adagrasib) in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the respective inhibitor concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment:
-
For MTT/MTS assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution (e.g., DMSO for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
For CellTiter-Glo® assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
Western Blotting for Downstream Signaling Inhibition
Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream effector proteins in the KRAS signaling pathway, such as ERK and AKT.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the KRAS G12C inhibitors for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of signaling inhibition.
Conclusion
The development of covalent KRAS G12C inhibitors represents a significant advancement in targeted cancer therapy. First-generation inhibitors like sotorasib and adagrasib have demonstrated notable preclinical potency and have translated this into clinical benefit for patients. While detailed preclinical data for this compound remains less accessible, its identification as a potent covalent inhibitor suggests that the landscape of KRAS G12C-targeted therapies will continue to evolve. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors as they emerge. Further research into the comparative efficacy and potential resistance mechanisms of these inhibitors is crucial for optimizing patient outcomes.
References
A Head-to-Head Showdown: Comparing Covalent KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of covalent inhibitors targeting the KRAS G12C mutation, a critical driver in various cancers. Due to the limited availability of direct head-to-head preclinical data for ARS-2102, this guide will focus on a detailed comparison of two clinically advanced inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849). Context for earlier-stage compounds will be provided by referencing preclinical data for ARS-1620, a closely related predecessor of this compound.
The KRAS protein, a key signaling molecule, has long been considered an "undruggable" target in cancer therapy. However, the discovery of a druggable pocket on the KRAS G12C mutant protein has paved the way for the development of a new class of targeted covalent inhibitors, revolutionizing the treatment landscape for patients with KRAS G12C-mutated tumors. These inhibitors work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling.
Quantitative Data Summary
The following tables summarize the available preclinical data for sotorasib, adagrasib, and the predecessor to this compound, ARS-1620, to provide a comparative perspective on their biochemical and cellular potencies.
Table 1: Biochemical Potency of Covalent KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Sotorasib (AMG-510) | KRAS G12C | SOS1-catalyzed nucleotide exchange | Not explicitly stated in provided results | [1] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | Not explicitly stated in provided results | [1] |
| ARS-1620 | KRAS G12C | In vitro RAS signaling | 120 nM | [1] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between different studies.
Table 2: Cellular Activity of Covalent KRAS G12C Inhibitors in KRAS G12C-mutant Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG-510) | NCI-H358 (NSCLC) | Cell Viability | Not explicitly stated in provided results | [1] |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | pERK Inhibition | Not explicitly stated in provided results | [1] |
| ARS-1620 | Various KRAS G12C cell lines | Cell Viability | Low micromolar range | [1] |
Signaling Pathway and Experimental Workflow
The development and evaluation of these covalent inhibitors involve a series of well-defined experimental procedures to characterize their mechanism of action and efficacy.
Caption: The KRAS signaling pathway and the mechanism of action of covalent G12C inhibitors.
References
Validating ARS-2102-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ARS-2102, a potent and selective covalent inhibitor of KRAS G12C, and its effectiveness in inducing apoptosis in cancer cells. Due to the limited publicly available data specifically for this compound, this guide leverages data from other well-characterized KRAS G12C inhibitors, such as sotorasib and adagrasib, as well as combination strategies with other apoptosis-inducing agents, to provide a comprehensive overview for researchers.
Mechanism of Action: KRAS G12C Inhibition and Apoptosis
This compound belongs to a class of drugs that specifically target the KRAS G12C mutant protein, a key driver in various cancers. These inhibitors, including this compound, function by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein. This locks KRAS in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1] The blockade of these pro-survival signals ultimately triggers programmed cell death, or apoptosis.
Comparative Analysis of Apoptosis Induction
Table 1: Comparison of Apoptosis Induction by KRAS G12C Inhibitors and Combination Therapies
| Treatment | Cancer Cell Line | Assay | Results | Reference |
| Sotorasib | H23 (KRAS G12C NSCLC) | Annexin V/7-AAD Flow Cytometry | Significant increase in apoptosis (from 24% in control to 66.2% with sotorasib) | [2] |
| Sotorasib + Metformin | H23 (KRAS G12C NSCLC) | Annexin V/7-AAD Flow Cytometry | Synergistic increase in apoptosis (70.27% with combination) | [2][3] |
| Adagrasib | Variety of solid tumors with KRAS G12C | Clinical Trial (KRYSTAL-1) | Objective Response Rate of 35.1% in pre-treated patients, indicating cell death | [4] |
| AZ'1569 (KRAS G12C Inhibitor) | KRAS G12C Mutant Colorectal Cancer Cells | Caspase-3/7 Activity, PARP Cleavage | Ineffective at inducing apoptosis as a single agent | [5][6][7] |
| AZ'1569 + Navitoclax (Bcl-xL Inhibitor) | KRAS G12C Mutant Colorectal Cancer Cells | Caspase-3/7 Activity, PARP Cleavage | Dramatic and universal induction of apoptosis | [5][6][7][8] |
Note: This table summarizes representative data. For detailed information, please refer to the cited literature.
Experimental Protocols for Apoptosis Validation
To rigorously validate this compound-induced apoptosis, a combination of the following key experiments is recommended.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a gold standard for detecting early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]
Detailed Protocol:
-
Cell Preparation:
-
Culture cancer cells to the desired confluency and treat with this compound at various concentrations and time points. Include vehicle-treated cells as a negative control and a known apoptosis-inducer (e.g., staurosporine) as a positive control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell integrity. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for multi-color analysis.
-
Data analysis will quadrant the cell populations into:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic cascade.
Principle: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal that can be quantified using a microplate reader.[2][6][10][11]
Detailed Protocol:
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
After treatment, lyse the cells directly in the wells by adding a lysis buffer provided with the assay kit.
-
Incubate for a specified time to ensure complete cell lysis.
-
-
Caspase Activity Measurement:
-
Add the caspase-3/7 substrate solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from a blank well.
-
Normalize the signal to the number of cells or total protein concentration.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
-
Western Blotting for Apoptosis Markers
Western blotting allows for the detection of key proteins involved in the apoptotic pathway.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. For apoptosis, key markers include the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspases (e.g., cleaved caspase-3).[7][12][13][14]
Detailed Protocol:
-
Protein Extraction:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and total PARP, total caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of cleaved proteins to the total protein or the loading control.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound Signaling Pathway in KRAS G12C Mutant Cancer Cells.
Caption: Experimental Workflow for Validating this compound-Induced Apoptosis.
Caption: Logical Comparison of this compound with Alternative Apoptosis-Inducing Strategies.
References
- 1. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Caspase 3/7 Activity Assay [bio-protocol.org]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ARS-2102
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and preventing environmental contamination. ARS-2102, a covalent KRAS G12C inhibitor, requires specific handling and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices for potent chemical agents.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat must be worn at all times.
In the event of accidental contact, follow these first aid measures immediately:
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and copious amounts of water, and remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[2]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Medical attention should be sought.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]
This compound Hazard and Safety Summary
The following table summarizes key hazard and safety information for this compound, based on its Safety Data Sheet (SDS).
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.[1]
-
Waste Segregation: It is critical to segregate waste contaminated with this compound from non-hazardous materials. Use designated, clearly labeled, and sealed containers for all solid and liquid waste.
-
Container Labeling: All waste containers must be explicitly labeled with "Hazardous Waste" and the full chemical name, "this compound". The date the waste was first added to the container should also be included.[1]
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic. This storage area should have secondary containment measures in place to prevent spills.[1] Be sure to consult your institution's Environmental Health and Safety (EHS) office for specific limitations on storage duration.[1]
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Experimental Protocols
No specific experimental protocols for the chemical inactivation or neutralization of this compound were found in the provided search results. For institution-specific procedures or potential chemical neutralization protocols, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ARS-2102
Essential Safety and Handling Guide for ARS-2102
This document provides immediate safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier: this compound is a potent covalent KRAS G12C inhibitor used in cancer research[1].
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its classification and potential hazards.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling[2].
-
P270: Do not eat, drink or smoke when using this product[2].
-
P273: Avoid release to the environment[2].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[2].
-
P330: Rinse mouth[2].
-
P391: Collect spillage[2].
-
P501: Dispose of contents/container to an approved waste disposal plant[2].
Operational Plan: Handling and Storage
Adherence to the following operational procedures is mandatory to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols[2]. |
| Hand Protection | Protective gloves | Prevents skin contact[2]. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Protects against accidental spills and contamination[2]. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols[2]. |
Safe Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible[2]. The work area should be clean and uncluttered.
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols[2].
-
Dispensing: Carefully dispense the required amount of this compound, avoiding actions that could generate dust.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[2]. Do not eat, drink, or smoke in the laboratory[2].
Storage
Proper storage is crucial to maintain the stability of this compound and prevent accidental release.
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[2]. |
| In Solvent | -80°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[2]. |
Emergency Procedures and First Aid
In case of exposure or accident, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician[2]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[2]. |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Call a physician[2]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting . Call a physician[2]. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Disposal Procedure
Dispose of all this compound waste through an approved waste disposal plant[2]. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
